(S,R,S)-AHPC-PEG3-N3
Descripción
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMHQGOVGODTD-ONBPZOJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG3-N3: A Technical Guide for Drug Discovery Professionals
(S,R,S)-AHPC-PEG3-N3 is a high-value chemical tool for researchers engaged in the development of next-generation therapeutics, particularly in the burgeoning field of targeted protein degradation. This in-depth guide serves as a comprehensive resource for scientists and drug development professionals, providing detailed information on the core attributes, synthesis, and application of this versatile molecule.
Core Concepts and Chemical Properties
This compound is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, which incorporates the well-characterized (S,R,S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This VHL ligand is connected to a three-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) (-N3) group.[1][2] This azide functionality is primed for "click chemistry," a highly efficient and specific conjugation method.[1]
The synonyms for this compound include VH032-PEG3-N3.[2] The key role of this molecule is to provide a ready-to-use component for PROTAC assembly, where the azide group can be efficiently coupled to a ligand for a specific protein of interest (POI) that has been modified with a complementary alkyne group.[1] The hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for bioavailability and cell permeability.
| Property | Value | Reference(s) |
| Synonyms | VH032-PEG3-N3, VHL Ligand-Linker Conjugates 8, E3 ligase Ligand-Linker Conjugates 12 | [2] |
| Molecular Formula | C30H43N7O7S | [3] |
| Molecular Weight | 645.77 g/mol | [3] |
| CAS Number | 1797406-80-4 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis and Functionalization
The synthesis of this compound involves a multi-step process that combines the synthesis of the core VHL ligand, (S,R,S)-AHPC, with the functionalized PEG linker.
Synthesis of the (S,R,S)-AHPC VHL Ligand
The synthesis of the (S,R,S)-AHPC core is a complex organic synthesis procedure. While specific, detailed protocols for this proprietary ligand are not always publicly available, the general approach involves the stereoselective synthesis of the hydroxyproline (B1673980) and aminocaproic acid derivatives, followed by their coupling.
Synthesis of the Azide-PEG3 Linker
The azide-functionalized PEG linker is typically synthesized from a commercially available amino-PEG3 starting material. The terminal amine group can be converted to an azide using a diazotizing agent, such as sodium nitrite, followed by reaction with sodium azide.
Coupling of (S,R,S)-AHPC with the PEG3-N3 Linker
The final step involves the amide coupling of the carboxylic acid group of the (S,R,S)-AHPC VHL ligand with the terminal amine of a suitable PEG3 precursor that is subsequently converted to the azide, or by direct coupling with a pre-formed azide-PEG3-amine linker. This reaction is typically carried out using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
Caption: Synthetic workflow for this compound.
Application in PROTAC Synthesis via Click Chemistry
The terminal azide group of this compound is specifically designed for conjugation to a target protein ligand that has been modified with a terminal alkyne. This is most commonly achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the CuAAC reaction. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
-
Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified target protein ligand (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the THPTA solution (0.2 equivalents).
-
Add the CuSO4 solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).
-
Adjust the final reaction volume with the chosen solvent (e.g., a mixture of DMSO and water).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Mechanism of Action and Biological Evaluation
PROTACs synthesized using this compound function by inducing the targeted degradation of a specific protein of interest.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blot:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.[7]
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Caption: Experimental workflow for Western Blot analysis.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line. Below is a summary of reported degradation data for PROTACs utilizing VHL ligands, illustrating the typical performance range.
| Target Protein | Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | JQ1 derivative | PEG-based | 22Rv1 | < 1 | > 95 | [8] |
| PARP1 | Olaparib derivative | PEG-based | DLD-1 | 1.8 | > 90 | |
| BTK | Ibrutinib derivative | PEG-based | MOLM-14 | 5 | > 90 | [5] |
| Androgen Receptor | Enzalutamide derivative | Alkyl-based | LNCaP | 10 | ~90 |
Note: The data presented are illustrative and may not have been generated using the exact this compound linker, but they are representative of the performance of VHL-based PROTACs with similar architectures.
Conclusion
This compound is a critical enabling tool for the rapid and efficient synthesis of PROTACs. Its pre-installed VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on the development and optimization of target-specific warheads. The use of click chemistry for conjugation ensures high efficiency and selectivity, making this building block an invaluable asset in the quest for novel therapeutics based on targeted protein degradation.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-PEG3-N3: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG3-N3 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent itself, but a synthetic E3 ligase ligand-linker conjugate. This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker, and terminating in a reactive azide (B81097) (N3) group.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PROTACs (Proteolysis Targeting Chimeras) synthesized using this building block, detailed experimental protocols for their characterization, and representative data. The azide group facilitates the straightforward synthesis of PROTACs through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized from this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The fundamental mechanism involves inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: A PROTAC molecule, formed by conjugating a "warhead" (a ligand for the POI) to the this compound building block, simultaneously binds to the POI and the VHL E3 ligase. This brings the POI and VHL into close proximity, forming a ternary complex (POI-PROTAC-VHL). The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase recruits a ubiquitin-charged E2 conjugating enzyme. The E3 ligase then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of PROTACs using this compound
The azide functional group on this compound makes it amenable to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the linker to a warhead containing a terminal alkyne.
Synthetic Workflow Diagram
References
role of (S,R,S)-AHPC-PEG3-N3 in PROTAC technology
An In-Depth Technical Guide on the Role of (S,R,S)-AHPC-PEG3-N3 in PROTAC Technology
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The design and synthesis of effective PROTACs require careful selection of these components.
This technical guide focuses on This compound , a key building block used in the synthesis of PROTACs. This molecule is a pre-synthesized conjugate that combines a high-affinity E3 ligase ligand with a flexible linker, terminating in a reactive group for straightforward conjugation to a target protein ligand.[5][6] We will explore the individual components of this molecule, its mechanism of action within a PROTAC, and its application in the rapid synthesis of PROTAC libraries.
Core Components of this compound
This compound is a modular tool designed to streamline PROTAC development. Its structure can be deconstructed into three key functional units:
-
(S,R,S)-AHPC (von Hippel-Lindau Ligand) : The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, derived from the well-characterized VHL binder, VH032.[7] The VHL protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex.[7][8] By incorporating the AHPC scaffold, a PROTAC can effectively hijack the VHL E3 ligase, bringing it into close proximity with the target protein. The specific (S,R,S) stereochemistry is crucial for high-affinity binding to VHL.[9]
-
PEG3 (Polyethylene Glycol Linker) : This component is a 3-unit polyethylene (B3416737) glycol (PEG) chain that serves as the linker. The linker is not merely a passive spacer; its length, composition, and attachment points are critical for PROTAC efficacy.[1][9] PEG linkers are widely used in PROTAC design for several reasons:
-
Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large compounds.[4][9][10]
-
Flexibility : It provides rotational freedom, allowing the POI ligand and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[11]
-
Tunability : PEG chains can be easily synthesized in various lengths, allowing for systematic optimization of the linker to achieve maximal degradation potency.[4][10]
-
-
-N3 (Azide Group) : The terminal azide (B81097) group is a key reactive handle that enables facile and efficient conjugation to a POI ligand. The azide is specifically designed for use in "click chemistry," one of the most reliable bioorthogonal ligation strategies.[5][6] It readily participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A high-yielding and robust reaction that connects the azide-terminated linker to a POI ligand functionalized with a terminal alkyne.[5][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction with strained alkynes like DBCO or BCN.[5][6]
-
The use of this azide handle allows for the rapid parallel synthesis of PROTAC libraries, accelerating the discovery of potent and selective protein degraders.[6]
Mechanism of Action
A PROTAC synthesized using this compound functions by co-opting the VHL E3 ligase to induce the degradation of a specific target protein. The process is catalytic and can be broken down into several key steps.
Caption: PROTAC mechanism of action using an AHPC-based degrader.
-
Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge.[13] The "warhead" end (derived from a POI-specific inhibitor) binds to the target protein, while the (S,R,S)-AHPC end binds to the VHL E3 ligase. This results in the formation of a key ternary complex.[2][14]
-
Ubiquitination : Within the ternary complex, the recruited VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3][14]
-
Proteasomal Degradation : The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[13] The proteasome then unfolds and degrades the tagged protein into small peptides.[3]
-
Catalytic Cycle : After the target protein is ubiquitinated, the PROTAC molecule is released and can recruit another target protein molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[12][14]
Synthesis and Application
The primary role of this compound is to serve as a versatile, ready-to-use building block for the final step of PROTAC synthesis. By employing click chemistry, researchers can rapidly generate a diverse library of PROTACs for screening by coupling this E3 ligase-linker moiety with various alkyne-modified POI ligands.
Caption: PROTAC synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition.
This synthetic strategy offers significant advantages:
-
Efficiency : Click chemistry reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[11][15]
-
Modularity : It allows for a "mix-and-match" approach, where a single E3 ligase-linker can be combined with a library of warheads to rapidly explore the structure-activity relationship (SAR).
-
Speed : The straightforward nature of the final conjugation step accelerates the timeline for generating and testing new PROTAC candidates.[15]
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] While specific data for PROTACs synthesized with the exact this compound linker is not publicly available in comparative tables, the following data for (S,R,S)-AHPC-based PROTACs targeting the protein BRD4 with varying PEG linker lengths illustrates the critical impact of the linker on degradation potency.
| Compound | E3 Ligase Ligand | Linker (n=PEG units) | Target Protein | DC50 (nM) for BRD4 Degradation |
| 14a | (S,R,S)-AHPC | 2 | BRD4 | > 1000 |
| 14b | (S,R,S)-AHPC | 4 | BRD4 | > 1000 |
| 14c | (S,R,S)-AHPC | 6 | BRD4 | 527 ± 111 |
| 14d | (S,R,S)-AHPC | 8 | BRD4 | 158 ± 83 |
Data sourced from BenchChem, based on VHL-recruiting PROTACs.[10]
The data clearly indicates that for this particular target and warhead combination, longer PEG linkers (n=6 and n=8) resulted in significantly more potent BRD4 degradation compared to shorter linkers (n=2 and n=4), highlighting the importance of linker optimization in PROTAC design.[10]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via CuAAC
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect biomolecules)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) and deionized water
-
Analytical tools: LC-MS, HPLC
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of the alkyne-functionalized POI ligand (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 12 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
(Optional) Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand (1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add DMSO and water to achieve the desired final reaction concentration (e.g., a 4:1 DMSO:water ratio).
-
(Optional) Add the THPTA ligand to the reaction mixture. The final concentration should be five times that of the CuSO₄.[4]
-
Add the CuSO₄ solution. The final concentration should be catalytic (e.g., 0.25 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[4]
-
-
Reaction and Monitoring :
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive compounds.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification :
-
Upon completion, the crude reaction mixture can be directly purified.
-
Purify the final PROTAC compound using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with the synthesized PROTAC.[9]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
SDS-PAGE gels, electrophoresis and transfer equipment, PVDF membrane
Methodology:
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 16-24 hours) at 37°C.[2]
-
-
Cell Lysis and Protein Quantification :
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 150 µL) to each well and scrape the cells.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE :
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to determine DC50 and Dmax values.
-
Conclusion
This compound is a powerful and versatile chemical tool that significantly accelerates the discovery and development of VHL-recruiting PROTACs. By providing a pre-optimized, high-affinity E3 ligase ligand and a flexible PEG linker functionalized with a click-chemistry-ready azide group, it streamlines what would otherwise be a complex, multi-step synthesis. This modularity allows researchers to focus on developing and optimizing the "warhead" portion of the PROTAC, enabling the rapid generation of compound libraries to probe structure-activity relationships and identify potent and selective degraders for a wide range of therapeutic targets. The continued use of such building blocks will be instrumental in advancing the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation [promega.com]
- 14. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
(S,R,S)-AHPC-PEG3-N3 as a VHL E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-N3 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-unit polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. This construct is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its application, and its role in the broader context of targeted protein degradation.
This compound serves as a versatile tool for researchers, enabling the rapid synthesis of PROTAC libraries through "click chemistry."[1][2][] The azide terminus allows for efficient and specific conjugation to a wide array of protein-of-interest (POI) ligands that have been modified to contain an alkyne group. This modular approach accelerates the discovery and optimization of novel protein degraders.
Biochemical Context: The VHL E3 Ligase and PROTAC Mechanism
The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[4] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the 26S proteasome. The primary endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels.
PROTACs are heterobifunctional molecules that co-opt this natural degradation machinery. They consist of two distinct binding moieties connected by a linker: one that binds to the target protein and another that recruits an E3 ligase. VHL-recruiting PROTACs, such as those synthesized from this compound, induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.
Quantitative Data
The efficacy of a VHL ligand is determined by its binding affinity to the VHL protein. The core (S,R,S)-AHPC moiety, also known as VH032, is a potent binder of VHL. The performance of PROTACs derived from this ligand is typically assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| Ligand/PROTAC | Target Protein | Binding Affinity (Kd) to VHL | DC50 | Dmax | Cell Line | Reference |
| VH032 | - | 185 nM | - | - | - | [5] |
| Example BRD4 Degrader | BRD4 | - | Subnanomolar | >95% | Various cancer cell lines | [6] |
| Example p38α Degrader | p38α | - | Nanomolar | >90% | Breast cancer cell lines | [7] |
Experimental Protocols
Synthesis of this compound
While commercially available, a general synthetic scheme for this compound involves the coupling of the (S,R,S)-AHPC core with a PEG3 linker functionalized with an azide group. A detailed, multi-gram scale synthesis for the VH032 amine precursor has been published, which can be adapted for the addition of the PEG3-azide linker.[8]
A plausible synthetic route:
-
Synthesis of the (S,R,S)-AHPC (VH032) core: This can be achieved through a multi-step synthesis starting from protected amino acids, as detailed in the literature.[8]
-
Functionalization of a PEG3 linker: A commercially available PEG3 diol can be mono-functionalized with an azide group and the other end activated for amide bond formation (e.g., as a carboxylic acid or an activated ester).
-
Coupling Reaction: The amine group of the (S,R,S)-AHPC core is coupled with the activated PEG3-azide linker using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA in DMF).
-
Purification: The final product is purified using column chromatography to yield this compound.
PROTAC Synthesis via Click Chemistry
The azide group of this compound allows for its conjugation to an alkyne-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF or a mixture of t-BuOH and water)
Procedure:
-
Dissolve the this compound and the alkyne-functionalized POI ligand in the chosen solvent.
-
Add an aqueous solution of CuSO4.
-
Add an aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting PROTAC using reverse-phase HPLC.
In Vitro VHL Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified VHL protein
-
This compound or a PROTAC thereof
-
ITC buffer (e.g., phosphate-buffered saline)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of the VHL protein in the ITC buffer.
-
Prepare a solution of the ligand at a higher concentration in the same buffer.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Mandatory Visualizations
Conclusion
This compound is a powerful and versatile chemical tool that has significantly contributed to the advancement of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a "clickable" azide linker make it an invaluable resource for the rapid and efficient synthesis of PROTAC libraries. This technical guide provides researchers with the fundamental knowledge and experimental frameworks necessary to effectively utilize this compound in their drug discovery and chemical biology endeavors. The continued exploration and application of such well-designed chemical probes will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- 1. (S,R,S)-AHPC-PEG3-azide = 95 1797406-80-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of HIV-1 viral protein R-derived-peptides as new E3 ligase-binding components of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG3 Linker in (S,R,S)-AHPC-PEG3-N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for their efficacy. This technical guide provides a comprehensive analysis of the triethylene glycol (PEG3) linker within the widely utilized synthetic building block, (S,R,S)-AHPC-PEG3-N3. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, a PEG3 linker, and a terminal azide (B81097) group for facile conjugation to a target protein ligand via click chemistry.
Physicochemical Properties of the PEG3 Linker
The PEG3 linker is a short, hydrophilic chain composed of three ethylene (B1197577) glycol units. Its physicochemical characteristics are pivotal in defining the overall properties of the resulting PROTAC molecule. Key quantitative parameters of the PEG3 linker are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | Calculated |
| Calculated Contour Length | ~11.8 Å | [1] |
| Number of PEO Units | 3 | N/A |
| Flexibility (Torsional Barrier) | ~2-6 kcal/mol per C-O bond | [2] |
| Solubility | High in aqueous and many organic solvents | [3][4] |
Note: The contour length is an estimation based on the length of a single PEO unit (~3.5-3.9 Å). The torsional barrier for C-O bonds in polyethylene (B3416737) glycol contributes to its conformational flexibility.
The inherent properties of the PEG3 linker significantly influence the behavior of the final PROTAC conjugate:
-
Solubility: The hydrophilic nature of the polyethylene glycol chain enhances the aqueous solubility of the often lipophilic PROTAC molecule, which can improve its pharmacokinetic profile.[3][]
-
Flexibility: The rotatable ether bonds within the PEG3 linker provide conformational flexibility.[6] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.[6]
-
Length and Spatial Orientation: The defined length of the PEG3 linker provides critical spatial separation between the VHL ligand and the target protein ligand. This distance is a crucial parameter for effective ternary complex formation and subsequent ubiquitination of the target protein.[7]
-
Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the short length of the PEG3 linker often strikes a balance. Its flexibility can allow the PROTAC to adopt a more compact conformation, shielding polar surfaces and facilitating cell entry.[]
Role in PROTAC Design and Synthesis
The this compound molecule is a versatile tool for PROTAC development due to the presence of the terminal azide (-N3) group. This functional group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and specific conjugation of a target protein ligand that has been functionalized with a terminal alkyne.[8][][10] This modular approach allows for the rapid synthesis of a library of PROTACs with different target-binding moieties.[11]
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Preparation of Catalysts:
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).
-
-
Reaction:
-
To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Signaling Pathway and Visualization
PROTACs synthesized from this compound can be designed to target a variety of proteins for degradation. A prominent example is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.
PROTAC-Mediated Degradation of BRD4
A PROTAC composed of (S,R,S)-AHPC-PEG3 linked to a BRD4 ligand (e.g., a JQ1 derivative) orchestrates the degradation of BRD4 through the ubiquitin-proteasome system. This process has significant downstream consequences on cellular signaling.
Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.
The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene MYC and the anti-apoptotic factor BCL2.[12][13] This, in turn, inhibits cell cycle progression and induces apoptosis in cancer cells.[12][13] Furthermore, BRD4 is known to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[14][15] Consequently, BRD4 degradation can disrupt the Jagged1/Notch1 signaling pathway, which is implicated in cancer cell dissemination.[14][15]
Experimental and Logical Workflow Visualization
The development of a PROTAC using this compound follows a logical workflow from synthesis to biological evaluation.
References
- 1. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Molecular dynamics study of polyethylene chain folding: the effects of chain length and the torsional barrier - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Functional Group in (S,R,S)-AHPC-PEG3-N3: A Technical Guide to Click Chemistry in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the terminal azide (B81097) functional group in the (S,R,S)-AHPC-PEG3-N3 molecule, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its application in click chemistry for the synthesis of VHL-based PROTACs, including representative quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.
Introduction to this compound
This compound is a bifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the (S,R,S)-AHPC moiety, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a reactive azide (-N3) group.[1][2][3] This strategic design allows for its use as a versatile building block in the modular synthesis of PROTACs. The PEG linker enhances aqueous solubility and provides spatial orientation, while the terminal azide serves as a chemical handle for "clicking" on a warhead that targets a specific protein of interest.[2][4]
The Azide Functional Group and Click Chemistry
The azide group is a cornerstone of click chemistry, a set of biocompatible, highly efficient, and specific chemical reactions.[5] In the context of this compound, the azide enables covalent ligation to a target-protein-binding ligand that has been functionalized with a complementary alkyne group. This ligation is typically achieved through one of two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly reliable and high-yielding reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[5] The reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for biological systems where copper toxicity is a concern.[6] This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a triazole ring.[1][6]
Quantitative Data in Click Chemistry
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative quantitative data for CuAAC and SPAAC reactions involving similar azide-functionalized PEG linkers, offering a benchmark for expected performance.
Table 1: Representative Data for CuAAC Reactions with Azide-PEG Linkers
| Parameter | Value | Conditions | Reference(s) |
| Reaction Time | 1 - 12 hours | Room temperature, aqueous buffers | [7] |
| Typical Yield | > 90% | Optimized conditions | [7] |
| Reactant Concentration | 1 - 10 mM | Typical starting concentration | [7] |
| Copper Catalyst | CuSO₄/Sodium Ascorbate | 0.1 - 1 mol% | [7] |
Table 2: Representative Data for SPAAC Reactions with Azide-PEG Linkers
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 0.1 - 1 M⁻¹s⁻¹ (with DBCO) | Aqueous buffers, 25-37 °C | [6][8] |
| Reaction Time | Minutes to hours | Dependent on reactant concentration and strain of the alkyne | [6][8] |
| Typical Yield | > 85% | Optimized conditions | [6][8] |
| Reactant Concentration | 10 µM - 1 mM | Typical range for biological applications | [6][8] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a PROTAC using this compound via CuAAC and SPAAC. These should be optimized for specific target ligands and experimental setups.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the copper-catalyzed click reaction between this compound and an alkyne-functionalized target protein ligand ("Warhead-Alkyne").
Materials:
-
This compound
-
Warhead-Alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Anhydrous, degassed solvents (e.g., DMF, DMSO, or a mixture with aqueous buffer)
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Warhead-Alkyne (e.g., 10 mM in DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a clean, inert vial, add this compound (1.0 equivalent).
-
Add the Warhead-Alkyne (1.0 - 1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration (e.g., 1-10 mM).
-
If using THPTA, add it to the reaction mixture (1.1 equivalents relative to CuSO₄).
-
Add CuSO₄ (0.1 equivalents).
-
Initiate the reaction by adding sodium ascorbate (0.5 - 1.0 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-12 hours).
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the PROTAC product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Protocol 2: PROTAC Synthesis via SPAAC
This protocol describes the copper-free click reaction between this compound and a strained alkyne-functionalized target protein ligand (e.g., "Warhead-DBCO").
Materials:
-
This compound
-
Warhead-DBCO (or other strained alkyne)
-
Biocompatible solvents (e.g., DMSO, PBS, or a mixture)
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Warhead-DBCO (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a clean vial, add this compound (1.0 equivalent).
-
Add the Warhead-DBCO (1.0 - 1.5 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS. The reaction time will vary depending on the specific strained alkyne and concentrations used.
-
-
Purification:
-
Purify the PROTAC product using preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical HPLC, HRMS, and NMR spectroscopy.
-
Visualizing the Process: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: VHL-mediated targeted protein degradation pathway.
Conclusion
The azide functional group in this compound is a powerful and versatile tool for the construction of VHL-based PROTACs. Its compatibility with both CuAAC and SPAAC click chemistry reactions allows for the efficient and modular synthesis of a wide range of protein degraders. This technical guide provides researchers with the fundamental knowledge, representative data, and detailed protocols necessary to effectively utilize this key building block in the pursuit of novel therapeutics for targeted protein degradation.
References
An In-depth Technical Guide to the Applications of (S,R,S)-AHPC-PEG3-N3 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. (S,R,S)-AHPC-PEG3-N3 is a key building block in the synthesis of PROTACs, providing a versatile platform for the development of novel degraders. This technical guide provides a comprehensive overview of this compound, its applications in TPD, and detailed experimental protocols for its use.
This compound is a synthetically derived E3 ligase ligand-linker conjugate. It comprises three essential components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.
-
A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Azide (B81097) Group: This functional group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of a ligand that specifically binds to the target protein of interest.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value |
| Synonyms | VH032-PEG3-N3, VHL Ligand-Linker Conjugates 8, E3 ligase Ligand-Linker Conjugates 12 |
| Molecular Formula | C₃₀H₄₃N₇O₇S |
| Molecular Weight | 645.77 g/mol |
| Appearance | Solid or liquid |
| Functional Group | Azide |
| Storage Temperature | 2-8°C |
The VHL-Mediated Ubiquitination Pathway in Targeted Protein Degradation
PROTACs synthesized using this compound hijack the VHL E3 ubiquitin ligase machinery to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the VHL E3 ligase complex. This complex, which includes Elongin B, Elongin C, Cullin-2 (Cul2), and Rbx1, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][2][3][4]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein molecule, acting in a catalytic manner.
Data Presentation: Degradation Performance of a Structurally Similar PROTAC
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MZ1 | BET proteins | HeLa | Not explicitly stated, but effective at 1 µM | >90 |
Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized target protein ligand in a suitable buffer (e.g., PBS with a co-solvent like DMSO). A typical molar ratio is 1:1 to 1.2:1 of the azide to the alkyne.
-
In a separate tube, prepare a premix of CuSO₄ and THPTA. A common ratio is 1:5 of CuSO₄ to THPTA.
-
Add the CuSO₄:THPTA premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically around 5 mM.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
-
Purification:
-
Once the reaction is complete, the resulting PROTAC can be purified using techniques such as preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol provides a detailed methodology to quantify the degradation of a target protein in cultured cells treated with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand, a flexible PEG linker, and a reactive azide handle for click chemistry, facilitates the rapid and efficient generation of novel protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate PROTACs for a wide range of therapeutic targets, thereby advancing the field of targeted protein degradation.
References
- 1. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG3-N3: A Technical Guide to Inducing Targeted Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG3-N3, a versatile E3 ligase ligand-linker conjugate, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing the ubiquitination and subsequent degradation of target proteins. This document details the underlying mechanism of action, presents quantitative data from a case study, provides detailed experimental protocols, and includes visualizations of key pathways and workflows.
Introduction to this compound
This compound is a synthetic chemical tool extensively used in the field of targeted protein degradation (TPD). It is a key building block for the construction of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins of interest from within a cell.
The structure of this compound comprises three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.
-
A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker (PEG3) provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The inclusion of PEG moieties can also enhance the aqueous solubility of the resulting PROTAC molecule.[1]
-
A Terminal Azide (B81097) (N3): This functional group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the target protein of interest. The azide group enables facile conjugation to an alkyne-modified target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[2][3]
By utilizing this compound, researchers can readily synthesize custom PROTACs to target a wide array of proteins for degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL).
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule can be recycled to induce the degradation of further target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data: Case Study of a BRD4 Degrader
To illustrate the application of a VHL ligand with a PEG3 linker, this section summarizes data for a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). The data is adapted from a study by Gadd et al. (2017), which investigated the impact of linker length on the activity of BET degraders. The PROTAC, referred to as compound 6 in the study, consists of the BET inhibitor JQ1 linked to the VHL ligand VH032 via a PEG3 linker. This architecture is analogous to what would be synthesized using this compound and an alkyne-modified JQ1.
Binding Affinities and Ternary Complex Formation
The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. The binding affinities of the PROTAC for its individual target proteins and the cooperativity of ternary complex formation were assessed using Isothermal Titration Calorimetry (ITC).
| Compound | Target | Dissociation Constant (Kd) (nM) |
| JQ1 (warhead) | BRD4(1) | 50 |
| VH032 (VHL ligand) | VHL | 185 |
| PROTAC (JQ1-PEG3-VH032) | BRD4(1) | 130 |
| PROTAC (JQ1-PEG3-VH032) | VHL | 260 |
Table 1: Binary Binding Affinities. Data adapted from Gadd et al. (2017).
| Ternary Complex | Cooperativity (α) |
| VHL / PROTAC / BRD4(1) | 3.6 |
Table 2: Ternary Complex Cooperativity. A cooperativity value (α) greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the second protein. Data adapted from Gadd et al. (2017).
Cellular Degradation Potency and Efficacy
The ability of the PROTAC to induce the degradation of BRD4 in cells was quantified by measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Cell Line | DC50 (nM) | Dmax (%) |
| HeLa | ~100 | >90 |
| MV4;11 | ~50 | >90 |
Table 3: BRD4 Degradation Data. Data adapted from Gadd et al. (2017).
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using this compound.
PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating this compound to an alkyne-functionalized target protein ligand (e.g., JQ1-alkyne).
Caption: Workflow for PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H2O or tBuOH/H2O)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand and this compound in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation
This protocol details the steps to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, MV4;11)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant purified target protein
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and VHL-ElonginB-ElonginC (VCB) complex
-
Recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE loading buffer
-
Western blotting reagents (as described above)
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, VCB complex, ubiquitin, and ATP in the reaction buffer.
-
Add the purified target protein to the reaction mixture.
-
Add the PROTAC at the desired concentration (a no-PROTAC control should be included).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin. A high molecular weight smear or distinct bands above the unmodified target protein indicate polyubiquitination.
Caption: In vitro ubiquitination assay workflow.
Conclusion
This compound is a valuable and versatile chemical probe for the synthesis of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a reactive azide handle, facilitates the rational design and efficient synthesis of degraders against a wide range of therapeutic targets. The successful development of potent PROTACs, as exemplified by the BRD4 degrader case study, underscores the importance of careful consideration of linker length and composition in optimizing ternary complex formation and cellular degradation activity. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of novel PROTACs, enabling researchers to further explore the potential of targeted protein degradation in drug discovery and chemical biology.
References
- 1. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
(S,R,S)-AHPC-PEG3-N3: A Guide to Click Chemistry for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG3-N3, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097). This reagent is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs) through click chemistry.
This compound , also known as VH032-PEG3-N3, is a key building block for creating libraries of PROTACs to induce the degradation of specific target proteins.[1][2] Its integrated VHL ligand and PEG linker streamline the synthetic process, allowing researchers to focus on attaching a suitable ligand for their protein of interest.[3] The terminal azide group enables conjugation to alkyne- or strained cyclooctyne-modified molecules via two powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Application in PROTAC Technology
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, allows for the rapid generation of diverse chemical entities to screen for optimal protein degradation.[6] this compound serves as a ready-to-use E3 ligase ligand-linker component. The hydrophilic PEG linker can enhance the solubility and cell permeability of the final PROTAC molecule.[7]
Click Chemistry Reactions
The azide group of this compound allows for its conjugation to a target protein ligand that has been functionalized with either a terminal alkyne or a strained cyclooctyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[8] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide.[10] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[11]
Experimental Protocols
Below are generalized protocols for CuAAC and SPAAC reactions using this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand to the desired final concentration in PBS.
-
Add this compound to the reaction mixture (typically 1.2 to 2 equivalents relative to the alkyne).
-
Add THPTA to a final concentration of 5 times the concentration of CuSO₄.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC using reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Value | Reference |
| This compound Concentration | 1.2 mM | General Protocol |
| Alkyne-POI Ligand Concentration | 1.0 mM | General Protocol |
| CuSO₄ Concentration | 1.0 mM | [9] |
| Sodium Ascorbate Concentration | 5.0 mM | [9] |
| THPTA Concentration | 5.0 mM | General Protocol |
| Solvent | DMSO/PBS mixture | General Protocol |
| Temperature | Room Temperature | [9] |
| Reaction Time | 1 - 4 hours | [9] |
| Typical Yield | >90% (can vary) | [12] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-functionalized POI ligand.
Materials:
-
This compound
-
DBCO-functionalized POI ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized POI ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized POI ligand to the desired final concentration in PBS.
-
Add this compound to the reaction mixture (typically 1.2 to 2 equivalents relative to the DBCO group).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.[13] The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC using reverse-phase preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Value | Reference |
| This compound Concentration | 1.2 mM | General Protocol |
| DBCO-POI Ligand Concentration | 1.0 mM | General Protocol |
| Solvent | DMSO/PBS mixture | [13] |
| Temperature | Room Temperature or 37°C | [13] |
| Reaction Time | 1 - 24 hours | [13] |
| Typical Yield | >90% (can vary) | [14] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the CuAAC and SPAAC reactions.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway Diagram
The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The following diagram illustrates the PROTAC-mediated protein degradation pathway.
References
- 1. abmole.com [abmole.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,R,S)-AHPC-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for forging stable triazole linkages.[1][][3] This powerful ligation chemistry has found extensive application in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG3-N3 , a key building block in the construction of PROTACs. This reagent incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group.[6] The azide moiety serves as a handle for CuAAC-mediated conjugation to an alkyne-functionalized ligand for a protein of interest, enabling the modular and efficient assembly of VHL-recruiting PROTACs.
This compound: Properties and Handling
This compound , also known as VH032-PEG3-N3, is a specialized chemical reagent designed for use in PROTAC synthesis. Its structure is optimized for VHL binding and subsequent click chemistry conjugation.
| Property | Value |
| Molecular Formula | C₃₀H₄₃N₇O₇S |
| Molecular Weight | 645.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous solutions. |
| Storage | Store at -20°C for long-term stability. Protect from moisture. |
Signaling Pathway and Experimental Workflow
The overarching goal of using this compound is to synthesize a PROTAC that can induce the degradation of a target protein. The general workflow and the cellular mechanism of action are depicted below.
Caption: Workflow for PROTAC synthesis and its cellular mechanism of action.
Experimental Protocols
The following protocols provide a general framework for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a PROTAC using this compound. Optimization may be required depending on the specific alkyne-containing substrate.
Protocol 1: Small-Scale CuAAC for PROTAC Synthesis
This protocol is suitable for the synthesis of PROTACs on a small scale for initial screening and characterization.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-butanol and water
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube or small glass vial)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-functionalized ligand: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.
-
THPTA/TBTA ligand: Prepare a 50 mM stock solution in DMSO or water (THPTA is water-soluble).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized ligand (1.0 equivalent). For a 1 µmol reaction, this would be 100 µL of the 10 mM stock solution.
-
Add this compound (1.1 equivalents). For a 1 µmol reaction, this would be 110 µL of the 10 mM stock solution.
-
Add the solvent (e.g., DMSO or a 1:1 mixture of t-butanol and water) to bring the total reaction volume to approximately 800 µL.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
In a separate tube, premix the CuSO₄ solution and the THPTA/TBTA ligand solution. For a 1 µmol reaction, use 10 µL of 50 mM CuSO₄ (0.5 µmol, 0.5 eq) and 20 µL of 50 mM THPTA/TBTA (1 µmol, 1.0 eq). Let this mixture stand for 1-2 minutes.
-
Add the premixed catalyst-ligand solution to the reaction vial containing the azide and alkyne.
-
Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution (10 µmol, 10 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir or gently agitate the mixture at room temperature.
-
The reaction is typically complete within 1-4 hours. The progress can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified. A common method is preparative reverse-phase HPLC (RP-HPLC) to yield the pure PROTAC.
-
The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Quantitative Data for a Representative CuAAC Reaction
The following table provides an example of the stoichiometry and concentrations for a typical small-scale CuAAC reaction.
| Reagent | Stock Concentration | Volume per 1 µmol reaction | Final Concentration | Molar Equivalents |
| Alkyne-ligand | 10 mM in DMSO | 100 µL | 1 mM | 1.0 |
| This compound | 10 mM in DMSO | 110 µL | 1.1 mM | 1.1 |
| CuSO₄ | 50 mM in H₂O | 10 µL | 0.5 mM | 0.5 |
| THPTA | 50 mM in H₂O | 20 µL | 1 mM | 1.0 |
| Sodium Ascorbate | 100 mM in H₂O | 100 µL | 10 mM | 10 |
| Total Volume | - | ~1 mL | - | - |
Note: The final concentrations are approximate and will vary based on the exact total volume.
Troubleshooting and Optimization
The success of the CuAAC reaction can be influenced by several factors. The following diagram outlines a troubleshooting workflow for common issues.
Caption: Troubleshooting workflow for the CuAAC reaction.
Conclusion
This compound is a valuable tool for the synthesis of VHL-recruiting PROTACs. The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for conjugating this VHL ligand-linker to a wide variety of alkyne-functionalized molecules of interest. The protocols and data presented here serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics. Careful attention to reagent quality and reaction conditions will ensure the successful synthesis of well-defined and potent PROTAC molecules.
References
- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. US20050170457A1 - Novel recombinant proteins with N-terminal free thiol - Google Patents [patents.google.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using (S,R,S)-AHPC-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics has been significantly advanced by the development of technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A key chemical transformation enabling the synthesis of these complex biomolecules is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal click chemistry reaction allows for the efficient and specific covalent ligation of an azide-functionalized molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst.[1][2][3]
(S,R,S)-AHPC-PEG3-N3 is a versatile chemical probe that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a short polyethylene (B3416737) glycol (PEG3) spacer terminated with an azide (B81097) group.[1][2][3][4] This structure makes it an ideal building block for the synthesis of PROTACs and other targeted protein degraders. Furthermore, its terminal azide allows for its conjugation to various biomolecules, including antibodies, to generate ADCs or other targeted constructs. These application notes provide detailed protocols for the use of this compound in SPAAC reactions, with a focus on its application in the development of ADCs.
Principle of the Reaction
The SPAAC reaction is a [3+2] cycloaddition between an azide and a cyclooctyne (B158145). The inherent ring strain of the cyclooctyne allows the reaction to proceed readily at physiological temperatures and in aqueous environments without a catalyst. This bioorthogonality ensures that the reaction is highly specific and does not interfere with biological processes, making it ideal for bioconjugation.[1][2][3]
The general reaction scheme is as follows:
References
Synthesizing a Potent BRD4-Degrading PROTAC Using (S,R,S)-AHPC-PEG3-N3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. The synthesis utilizes a modular approach, coupling the VHL E3 ligase ligand building block, (S,R,S)-AHPC-PEG3-N3, with an alkyne-functionalized version of the BRD4 inhibitor, JQ1. The key conjugation step is a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This application note includes a comprehensive experimental protocol, from the synthesis of the alkyne-modified JQ1 to the final PROTAC purification and characterization, as well as methods for its biological evaluation.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy of the PROTAC.[4]
This compound is a pre-synthesized building block that incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, attached to a flexible polyethylene (B3416737) glycol (PEG3) linker which is terminated with a reactive azide (B81097) group. This azide functionality allows for a straightforward and high-yielding conjugation to a POI ligand containing a terminal alkyne via the CuAAC reaction.[5]
This protocol details the synthesis of a BRD4-degrading PROTAC by coupling this compound with an alkyne-functionalized derivative of JQ1, a well-characterized BET bromodomain inhibitor.[6]
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
The synthesized PROTAC, JQ1-PEG3-AHPC, functions by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its target genes, such as the proto-oncogene c-Myc.
Caption: Mechanism of BRD4 degradation mediated by the JQ1-PEG3-AHPC PROTAC.
Experimental Protocols
Synthesis of Alkyne-Functionalized JQ1
The synthesis of an alkyne-functionalized JQ1 derivative is a prerequisite for the click chemistry reaction. A common strategy is to modify the carboxylic acid handle of JQ1.
Materials:
-
JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add propargylamine (1.2 equivalents) and continue stirring at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield alkyne-functionalized JQ1.
Synthesis of JQ1-PEG3-AHPC PROTAC via CuAAC
Materials:
-
Alkyne-functionalized JQ1
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Water
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve alkyne-functionalized JQ1 (1 equivalent) and this compound (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper/THPTA solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the crude product is purified by preparative HPLC to yield the final PROTAC, JQ1-PEG3-AHPC.
Experimental Workflow
Caption: Overall workflow for the synthesis and biological evaluation of the PROTAC.
Data Presentation
Characterization of JQ1-PEG3-AHPC PROTAC
| Parameter | Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure. |
| ¹³C NMR | Consistent with the proposed structure. |
| HRMS (ESI) | Calculated for [C₅₉H₇₂N₁₀O₈S]⁺: m/z = [Calculated Mass]. Found: m/z = [Observed Mass]. |
Biological Activity of JQ1-PEG3-AHPC PROTAC
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| MDA-MB-231 | BRD4 | 60-150 | >95 | 8 |
| THP-1 | BRD4 | 50-100 | >95 | 16 |
| HeLa | BRD4 | 80-200 | >90 | 24 |
Note: The provided data are representative values based on published literature for similar JQ1-VHL PROTACs and may vary depending on experimental conditions.[7][8]
Protocol for Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.[9]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, THP-1, HeLa)
-
JQ1-PEG3-AHPC PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of JQ1-PEG3-AHPC PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[3]
-
Conclusion
The use of pre-functionalized building blocks like this compound, combined with the efficiency of click chemistry, provides a rapid and versatile platform for the synthesis of novel PROTACs. This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a BRD4-degrading PROTAC, serving as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (S,R,S)-AHPC-PEG3-N3 in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. (S,R,S)-AHPC-PEG3-N3 is a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. It comprises the high-affinity (S,R,S)-AHPC VHL ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) (N3) functional group.[1][2][3] This azide group facilitates the straightforward conjugation to a POI ligand containing an alkyne group via "click chemistry," enabling the rapid assembly of novel PROTAC molecules.[1][3]
These application notes provide a comprehensive guide to utilizing PROTACs synthesized from this compound in various cell-based degradation assays. Detailed protocols for assessing PROTAC efficacy, mechanism of action, and potential cytotoxicity are outlined below.
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound involves the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to a ligand designed to bind to the protein of interest. This modularity allows for the creation of a diverse library of PROTACs for screening purposes.
Once synthesized, the PROTAC enters the cell and forms a ternary complex by simultaneously binding to the VHL E3 ligase and the target protein. This induced proximity triggers the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with (S,R,S)-AHPC-PEG3-N3 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The (S,R,S)-AHPC-PEG3-N3 is a versatile chemical tool used in the synthesis of PROTACs. It comprises a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, attached to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) (N3) group. This azide functionality allows for the straightforward attachment of a POI-binding ligand via "click chemistry," enabling the rapid generation of novel PROTAC molecules for research and drug development.
These application notes provide a comprehensive guide to utilizing Western blot analysis for the quantitative assessment of protein degradation induced by PROTACs synthesized with the this compound linker.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the target protein.
Data Presentation: Quantitative Analysis of Protein Degradation
Western blot is a key technique to quantify the degradation of a target protein. The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The following tables present representative quantitative data for VHL-recruiting PROTACs with short PEG linkers targeting common oncoproteins.
Table 1: Degradation of BRD4 by a VHL-based PROTAC in RS4;11 Cells
| PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 30 | 25 |
| 100 | 10 |
| 300 | 5 |
| 1000 | 8 |
| DC50 | ~15 nM |
| Dmax | ~95% |
Table 2: Degradation of EGFR by a VHL-based PROTAC in HCC827 Cells
| PROTAC Concentration (nM) | % EGFR Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 3 | 90 |
| 10 | 60 |
| 30 | 30 |
| 100 | 15 |
| 300 | 10 |
| 1000 | 12 |
| DC50 | ~20 nM |
| Dmax | ~90% |
Experimental Protocols
General Workflow for Western Blot Analysis
Detailed Protocol for Western Blot Analysis
Materials and Reagents:
-
Cell line expressing the protein of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathway Analysis
Understanding the impact of protein degradation on cellular signaling is crucial. Below are examples of signaling pathways commonly affected by PROTACs targeting key cancer-related proteins.
EGFR Signaling Pathway
Degradation of EGFR by a PROTAC can block downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
PI3K/AKT/mTOR Signaling Pathway
PROTACs targeting components of the PI3K/AKT/mTOR pathway, such as AKT itself, can inhibit this critical signaling cascade involved in cell growth, metabolism, and survival.
Application Notes: In Vitro Ubiquitination Assays for (S,R,S)-AHPC-PEG3-N3 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POI).[1] These molecules consist of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC-PEG3-N3 is a key chemical tool used in the synthesis of PROTACs. It comprises an (S,R,S)-AHPC moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates in an azide (B81097) (N3) group.[2][3][4] This terminal azide allows for the covalent attachment of a POI-binding ligand via "click chemistry," enabling the modular construction of specific PROTACs.[2][3]
Once synthesized, the resulting PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and the POI.[5][6] This induced proximity triggers the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[1][5] The in vitro ubiquitination assay is a critical step in the development of novel PROTACs, as it provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a controlled, cell-free environment.[7] This assay confirms the formation of a productive ternary complex and serves as a primary screen before advancing to more complex cell-based degradation experiments.[7][8]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a test tube. This includes the E1 ubiquitin-activating enzyme, the E2 ubiquitin-conjugating enzyme, the E3 ubiquitin ligase (VHL complex), ubiquitin, ATP, and the purified POI. The addition of a functional PROTAC based on this compound is expected to lead to the polyubiquitination of the POI. This is typically visualized by a characteristic "ladder" of higher molecular weight bands on a Western blot when probing for the POI.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general workflow of the in vitro ubiquitination assay.
Caption: PROTAC-induced ubiquitination and degradation pathway.
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC-PEG4-N3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of (S,R,S)-AHPC-PEG3-N3 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] (S,R,S)-AHPC is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[4][5] This document provides a detailed experimental workflow for the development of PROTAC degraders utilizing the (S,R,S)-AHPC-PEG3-N3 linker building block. The azide (B81097) (N3) functionality of this linker allows for the facile attachment of a target-binding ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click chemistry" reaction.[6][7]
This guide will cover the synthesis of an exemplary this compound-based degrader, followed by a comprehensive suite of protocols to characterize its biological activity, including target protein degradation, mechanism of action verification, and evaluation of cellular effects.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for an this compound based degrader involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development and characterization of an this compound degrader follows a structured, multi-step process. This workflow ensures a thorough evaluation of the degrader's efficacy, mechanism of action, and potential cytotoxic effects.
Caption: Step-by-step experimental workflow.
Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized POI ligand to the this compound linker.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Prepare stock solutions:
-
In a microcentrifuge tube, combine the following:
-
This compound (1.0 equivalent).
-
Alkyne-functionalized POI ligand (1.1 equivalents).
-
DMSO to achieve a final reaction concentration of 1-5 mM.
-
-
Prepare the catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio.[9]
-
Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.25 mM.[8]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[8]
-
Vortex the reaction mixture briefly and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of the target protein in response to treatment with the synthesized PROTAC.[10][11]
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC degrader
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC degrader in cell culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[3]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-induced formation of the ternary complex (POI-PROTAC-VHL).[2][13]
Materials:
-
Cells expressing the POI
-
PROTAC degrader
-
Co-IP lysis buffer
-
Antibody against the POI or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-POI, anti-VHL)
Procedure:
-
Treat cells with the PROTAC degrader at a concentration known to be effective (e.g., near the DC50 value) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against the POI and VHL to detect the presence of the ternary complex. An increased VHL signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI in a reconstituted system.[1][14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC degrader
Procedure:
-
Combine the E1, E2, VHL E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant POI.
-
Add the PROTAC degrader at various concentrations (include a no-PROTAC control).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the samples by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effects of the PROTAC degrader on cells.[15][16]
Materials:
-
Cells of interest
-
PROTAC degrader
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC degrader for a relevant time period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 1-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.[17]
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantitative Proteomics for Off-Target Analysis
This experiment identifies unintended protein degradation, providing a measure of the degrader's selectivity.[11][18]
Materials:
-
Cells treated with PROTAC or vehicle
-
Lysis buffer for proteomics
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) or other labeling reagents (for quantitative proteomics)
-
LC-MS/MS system
Procedure:
-
Treat cells with the PROTAC degrader at a concentration that gives Dmax and a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides.
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT).
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Analyze the mass spectrometry data to identify and quantify changes in protein abundance between the PROTAC-treated and control samples. A significant decrease in the abundance of a protein other than the intended target indicates an off-target effect.
Data Presentation
Quantitative data from the experimental workflow should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Parameter | Value |
| DC50 (nM) | [Insert Value] |
| Dmax (%) | [Insert Value] |
| Time to Dmax (hours) | [Insert Value] |
Table 2: Cellular Activity of PROTAC-X
| Cell Line | Target IC50 (nM) | Cell Viability IC50 (µM) |
| [Cell Line 1] | [Insert Value] | [Insert Value] |
| [Cell Line 2] | [Insert Value] | [Insert Value] |
| [Cell Line 3] | [Insert Value] | [Insert Value] |
Table 3: Selectivity Profile of PROTAC-X from Quantitative Proteomics
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| [Target Protein] | [e.g., -4.5] | [e.g., <0.0001] |
| [Off-Target 1] | [e.g., -0.2] | [e.g., 0.5] |
| [Off-Target 2] | [e.g., 0.1] | [e.g., 0.8] |
Conclusion
The development of potent and selective PROTAC degraders requires a systematic and rigorous experimental approach. The use of the this compound building block provides a versatile platform for the synthesis of VHL-recruiting PROTACs via click chemistry. The protocols and workflow outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and validate novel degraders, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 17. ch.promega.com [ch.promega.com]
- 18. sapient.bio [sapient.bio]
Application Notes and Protocols for LC-MS Analysis of (S,R,S)-AHPC-PEG3-N3 Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. The synthesis of these heterobifunctional molecules often involves the conjugation of a target protein-binding ligand and an E3 ligase-binding ligand via a chemical linker. A common and efficient method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the conjugation reaction between (S,R,S)-AHPC-PEG3-N3, an azide-functionalized von Hippel-Lindau (VHL) E3 ligase ligand, and an alkyne-containing molecule. Monitoring the progress of this reaction is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the quality of the final PROTAC product.
Data Presentation: Monitoring Reaction Progress
The progress of the conjugation reaction can be effectively monitored by LC-MS by quantifying the consumption of the starting materials and the formation of the product over time. The following table summarizes a typical time-course analysis of a CuAAC reaction between this compound and an alkyne-containing binding ligand.
| Time Point (minutes) | This compound (Reactant) Peak Area | Alkyne-Ligand (Reactant) Peak Area | Conjugated PROTAC (Product) Peak Area | % Conversion |
| 0 | 1,254,321 | 1,189,765 | 0 | 0% |
| 15 | 876,543 | 832,198 | 456,789 | 30% |
| 30 | 501,234 | 475,906 | 890,123 | 60% |
| 60 | 125,432 | 118,976 | 1,234,567 | 90% |
| 120 | 12,543 | 11,897 | 1,350,123 | >99% |
Note: The data presented are representative and may vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Protocol for this compound Conjugation Reaction (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (1 equivalent)
-
Alkyne-functionalized molecule stock solution (1.2 equivalents)
-
Solvent (e.g., DMSO) to achieve the desired reaction concentration
-
-
Add the TBTA stock solution (0.1 equivalents).
-
Add the CuSO4 stock solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1 equivalent).
-
Vortex the reaction mixture gently and allow it to proceed at room temperature.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture and quench it by diluting with 95 µL of a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
The quenched samples are now ready for LC-MS analysis.
Protocol for LC-MS Analysis
This protocol provides a general method for analyzing the quenched reaction aliquots.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
LC Gradient:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1500
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for the m/z of reactants and the expected product.
Visualizations
Troubleshooting & Optimization
troubleshooting failed protein degradation with (S,R,S)-AHPC-PEG3-N3 PROTACs
This guide provides troubleshooting support and frequently asked questions for researchers utilizing PROTACs synthesized with the (S,R,S)-AHPC-PEG3-N3 linker, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't showing any degradation of my target protein. Where should I start?
A1: When observing no degradation, it's crucial to systematically validate each step of the PROTAC mechanism. Start with the most straightforward verifications:
-
Confirm Target Engagement: Ensure your warhead (the part of the PROTAC that binds the target protein) is active in the context of the full PROTAC molecule.
-
Assess Protein Levels: Use a reliable method like Western Blot to measure target protein levels.[1] Ensure your antibody is specific and sensitive.
-
Review Experimental Conditions: Confirm the PROTAC concentration range and treatment duration are appropriate.
-
Verify E3 Ligase Recruitment: The (S,R,S)-AHPC moiety must bind to the VHL E3 ligase.[1] The stereochemistry is critical; an incorrect epimer will be inactive.[1]
-
Check Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC via methods like LC-MS and NMR.[1]
Q2: How can I confirm that my PROTAC is entering the cells and engaging the target protein?
A2: Poor cell permeability can be a significant hurdle for PROTACs due to their larger molecular size. Several assays can confirm target engagement within the cell:
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of the target protein.[2] Successful PROTAC binding will increase the protein's melting temperature.
-
NanoBRET Target Engagement Assays: This technology provides a quantitative measure of target engagement in living cells.[1]
-
Co-Immunoprecipitation (Co-IP): Pulldown of the E3 ligase (VHL) should also bring down the target protein if a ternary complex is formed.[2]
Q3: I've confirmed target engagement, but degradation is still weak. What's the next step?
A3: If target engagement is confirmed but degradation is suboptimal, the issue may lie in the formation or productivity of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Ternary Complex Formation: The formation of a stable ternary complex is essential for ubiquitination.[3][4] Inefficient complex formation will lead to poor degradation. You can assess this using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Ubiquitination of the Target Protein: Even if a ternary complex forms, it may not be productive, meaning ubiquitination of the target protein does not occur.[2] This can happen if the lysine (B10760008) residues on the target protein are not accessible. An in-cell ubiquitination assay can verify this.[2]
Q4: My dose-response curve shows a "hook effect." What does this mean and how do I address it?
A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[2] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation, rather than the necessary ternary complex. To address this, perform a full dose-response curve with a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration window for degradation.[1]
Q5: Could the cell line I'm using be the reason for the lack of degradation?
A5: Absolutely. The cellular context is critical for PROTAC function.[1] Key factors to consider include:
-
E3 Ligase Expression: Ensure that VHL is expressed at sufficient levels in your chosen cell line. You can verify this by Western Blot or qPCR.
-
Proteasome Activity: The proteasome is responsible for degrading the ubiquitinated target protein. You can confirm its activity using a proteasome activity assay. A crucial control experiment is to co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working, you should see a rescue of the target protein levels.[2]
Quantitative Data Summary
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for VHL-based PROTACs with PEG linkers to illustrate expected performance.
| PROTAC Target | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Reference |
| BRD4 | (S,R,S)-AHPC | PEG-based | ~50 nM | >90% | HEK293 | Representative |
| KRAS G12D | (S,R,S)-AHPC | PEG-based | ~100 nM | ~85% | HCT116 | Representative |
| STAT3 | (S,R,S)-AHPC | PEG-based | ~25 nM | >95% | MDA-MB-231 | Representative |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[2]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[2]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase or the target protein overnight at 4°C.[2]
-
Bead Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.[1]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and VHL to confirm their interaction.[1]
In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).[2]
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[2]
-
Western Blot Analysis: Run the immunoprecipitated proteins on an SDS-PAGE gel and probe with an antibody against ubiquitin. A high-molecular-weight smear will indicate poly-ubiquitination of your target protein.[1]
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Troubleshooting Workflow for Failed Degradation
Caption: The "Hook Effect" Explained
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: (S,R,S)-AHPC-PEG3-N3 PROTACs and the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG3-N3 and other von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments, with a specific focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect with this compound PROTACs?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (in this case, VHL, recruited by the (S,R,S)-AHPC moiety).[1] When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the VHL E3 ligase, forming binary complexes (Target Protein-PROTAC or VHL-PROTAC).[1] These binary complexes are unable to bring the target protein and E3 ligase together for ubiquitination and subsequent degradation, thus inhibiting the formation of the productive ternary complex.[1][3]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentration range can I expect to see the hook effect with a VHL-based PROTAC?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase expression levels, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound PROTACs, with a focus on the hook effect.
| Problem | Likely Cause(s) | Troubleshooting Steps |
| Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations. | You are observing the "hook effect." | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed. 2. Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments. 3. Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1] |
| Problem 2: I don't observe any degradation at any of the tested concentrations. | 1. The tested concentration range is too high and falls entirely within the hook effect region. 2. The PROTAC is not cell-permeable. 3. The target protein or VHL E3 ligase is not expressed in the chosen cell line. 4. The incubation time is not optimal. | 1. Test a Wider Concentration Range: Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1] 2. Assess Cell Permeability: Evaluate the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). 3. Verify Protein Expression: Confirm the expression of both the target protein and VHL in your cell line using Western Blot or qPCR. 4. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1] |
| Problem 3: The Dmax is low, and the hook effect is very pronounced. | 1. Poor ternary complex stability or negative cooperativity. 2. Suboptimal linker length or composition (in this case, the PEG3 linker). | 1. Characterize Ternary Complex: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the stability and cooperativity of the ternary complex. 2. Synthesize and Test Linker Analogs: If feasible, synthesize and test PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation. |
Quantitative Data Summary
The following table provides representative data for VHL-based PROTACs that exhibit a hook effect. Note that the exact values for a specific this compound PROTAC will depend on the target protein ligand.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Onset of Hook Effect |
| Hypothetical PROTAC A | Target X | VHL | Cell Line 1 | 50 nM | >90% | > 1 µM |
| Hypothetical PROTAC B | Target Y | VHL | Cell Line 2 | 200 nM | ~80% | > 5 µM |
| Hypothetical PROTAC C | Target Z | VHL | Cell Line 1 | 10 nM | >95% | > 0.5 µM |
This data is illustrative and intended to provide a general understanding. Actual experimental values will vary.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[4][5]
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to observe any potential hook effect.[1]
-
Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL).[6]
Materials:
-
Cell line expressing the target protein and VHL
-
This compound based PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the VHL E3 ligase (for immunoprecipitation)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with MG132 (e.g., 10 µM) for 2 hours to inhibit proteasomal degradation.[6]
-
Treat the cells with the PROTAC at the desired concentration or DMSO for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
To the pre-cleared lysate, add the anti-VHL antibody or control IgG and incubate overnight at 4°C.[6]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot, probing for the target protein. The presence of the target protein in the sample immunoprecipitated with the anti-VHL antibody indicates the formation of the ternary complex.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol provides a method for the quantitative analysis of ternary complex formation in live cells.[7][8]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-Target Protein and HaloTag®-VHL fusions
-
Transfection reagent
-
This compound based PROTAC
-
Opti-MEM™
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
BRET-capable plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white assay plate.
-
Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-VHL plasmids.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate.
-
-
Reagent Addition and Measurement:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Add the detection reagent to each well.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.[7]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.
-
Mandatory Visualizations
Caption: The PROTAC mechanism and the cause of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.ca]
Technical Support Center: (S,R,S)-AHPC-PEG3-N3 PROTACs Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering low synthetic yields in the preparation of (S,R,S)-AHPC-PEG3-N3 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a key building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate.[1][2][3] Structurally, it consists of:
-
(S,R,S)-AHPC: A derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, which recruits the VHL E3 ligase.[4][5]
-
PEG3: A three-unit polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between the VHL ligand and the target protein ligand.[4]
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate this building block to a warhead (target protein ligand).[1][6]
Q2: What is the most common reason for low yields in the synthesis of this compound?
The most frequently encountered issue leading to low yields is an inefficient amide coupling reaction between the (S,R,S)-AHPC (VHL ligand) and the azide-functionalized PEG3 linker.[7] This can be attributed to steric hindrance around the reactive centers of the VHL ligand.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting Guide: Low Synthetic Yield
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in Amide Coupling Step
The amide bond formation between the carboxylic acid of the VHL ligand and the amine of the PEG linker is often the most challenging step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Coupling Reagents | Use more potent coupling reagents such as HATU, HBTU, PyBOP, or COMU. | These reagents are more effective at activating the carboxylic acid, especially in cases of steric hindrance. |
| Steric Hindrance | 1. Convert the carboxylic acid to a more reactive acyl fluoride (B91410) using reagents like DAST or Deoxo-Fluor. 2. Increase the reaction temperature. Microwave synthesis can be particularly effective. | 1. Acyl fluorides are highly reactive intermediates that can overcome steric barriers. 2. Higher temperatures can provide the necessary activation energy for the reaction to proceed. |
| Poor Solubility of Reactants | Ensure both the VHL ligand and the PEG linker are fully dissolved. Use polar aprotic solvents like DMF, DMA, or NMP. | Complete dissolution of reactants is crucial for the reaction to go to completion. |
| Side Reactions | If using carbodiimide-based coupling reagents (e.g., EDC), the formation of N-acylurea byproducts can occur. | Consider using alternative coupling reagents. If EDC is used, the addition of an auxiliary nucleophile like HOBt or HOAt can suppress this side reaction. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the VHL ligand, PEG linker, coupling reagents, and base. A slight excess of the amine component may be beneficial. | Improper stoichiometry can lead to incomplete conversion of the limiting reagent. |
Problem 2: Difficulty in Purifying the Final Product
The purification of this compound can be challenging due to its amphiphilic nature.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Co-elution of Starting Materials and Product | Optimize the HPLC purification method. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid) is often necessary. | Fine-tuning the gradient can improve the separation of the desired product from unreacted starting materials and byproducts. |
| Product Instability | The azide group is generally stable but can be sensitive to certain conditions. Avoid harsh acidic or basic conditions during workup and purification if possible. | Maintaining appropriate pH and temperature can prevent degradation of the final product. |
| Residual Coupling Reagents | Thoroughly wash the crude product during the workup to remove water-soluble byproducts from the coupling reagents. | Residual reagents can interfere with purification and subsequent reactions. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established synthetic methods for similar compounds. Optimization may be required.
Step 1: Synthesis of Azido-PEG3-Amine
A detailed protocol for the synthesis of the azide-terminated PEG linker can be found in the literature. A general two-step procedure involves:
-
Mesylation: Reaction of commercially available H2N-PEG3-OH with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate intermediate.
-
Azide Substitution: Displacement of the mesylate with sodium azide in a suitable solvent (e.g., DMF or ethanol/water) to yield the desired azido-PEG3-amine.
Step 2: Amide Coupling
-
Materials:
-
(S,R,S)-AHPC (VHL ligand) with a terminal carboxylic acid
-
Azido-PEG3-Amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Azido-PEG3-Amine (1.2 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain this compound.
-
Visualizations
Caption: Synthetic Pathway for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG3-azide = 95 1797406-80-4 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S,R,S)-AHPC-PEG3-N3 PROTAC Stability in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTACs synthesized using the (S,R,S)-AHPC-PEG3-N3 linker-ligand conjugate in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs, particularly those containing a PEG linker like this compound?
PROTACs can exhibit several forms of instability in biological media:
-
Metabolic Instability: The ether linkages within polyethylene (B3416737) glycol (PEG) chains can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][2] This can lead to O-dealkylation and cleavage of the linker, resulting in a short in vivo half-life and reduced therapeutic efficacy.[2]
-
Chemical Instability: Some components of PROTACs, such as the E3 ligase ligands (e.g., derivatives of thalidomide), can be prone to hydrolysis under physiological conditions.[1]
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs may have low aqueous solubility.[1] This can lead to precipitation in buffers or cell culture media and the formation of aggregates, which can cause experimental artifacts and reduce the effective concentration of the active monomeric species.[1]
Q2: How does the PEG3 linker in this compound influence the overall stability and properties of the final PROTAC?
The linker is a critical determinant of a PROTAC's stability and efficacy.[1] The PEG3 linker in this compound offers several properties:
-
Increased Solubility: The hydrophilic nature of the PEG linker generally improves the aqueous solubility of the PROTAC, which can be beneficial for handling and bioavailability.[3][4][5]
-
Flexibility: The flexibility of the PEG chain can be advantageous for the formation of a stable ternary complex between the target protein and the E3 ligase.[2][6] However, excessive flexibility can sometimes be detrimental.[2]
-
Metabolic Susceptibility: As mentioned, the ether backbone of PEG linkers can be a site for metabolic enzymes, potentially leading to degradation.[1][2]
Q3: What is the significance of the (S,R,S) stereochemistry in the AHPC component?
The specific (S,R,S) stereochemistry of the arylhydroxyproline (AHPC) moiety is crucial for its high-affinity binding to the Von Hippel-Lindau (VHL) E3 ligase.[7] Any alteration to this stereochemistry can significantly diminish or completely abolish the PROTAC's ability to recruit VHL and induce target protein degradation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PROTACs synthesized from this compound.
Issue 1: Inconsistent or No Target Protein Degradation
-
Possible Cause: The PROTAC may be unstable in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Media Stability: Perform a time-course experiment to evaluate the stability of your PROTAC in the cell culture medium.
-
Optimize Concentration: Conduct a wide dose-response experiment to identify the optimal concentration for degradation and to check for the "hook effect," where degradation decreases at very high concentrations.[8]
-
Confirm Cellular Engagement: Use techniques like CETSA or NanoBRET to verify that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[8]
-
Issue 2: Poor in vivo Efficacy Despite Good in vitro Potency
-
Possible Cause: Low metabolic stability leading to rapid clearance of the PROTAC.[1]
-
Troubleshooting Steps:
-
Perform Metabolic Stability Assays: Use in vitro assays with liver microsomes or hepatocytes to determine the metabolic half-life of the PROTAC.[1][9]
-
Linker Modification: Consider synthesizing analogs with modified linkers. Incorporating more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can enhance metabolic stability.[2][6]
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine, at identified metabolic "hotspots" on the PROTAC molecule.[1]
-
Issue 3: High Variability in Experimental Results
-
Possible Cause: Poor solubility and aggregation of the PROTAC in aqueous buffers.[1]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your PROTAC.
-
Formulation Strategies: For in vivo studies, consider formulation strategies like amorphous solid dispersions to improve solubility and dissolution.[9]
-
Linker Optimization: The hydrophilicity of the PEG linker can be modulated to improve solubility.[3]
-
Data Presentation
The following tables provide representative stability data for VHL-recruiting PROTACs with PEG linkers. Note that specific data for a PROTAC constructed with the exact this compound linker will vary depending on the target ligand.
Table 1: Representative Metabolic Stability of a VHL-Recruiting PROTAC in Human Liver Microsomes
| Time (minutes) | % Parent PROTAC Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85 ± 4.2 |
| 15 | 62 ± 5.1 |
| 30 | 38 ± 3.9 |
| 60 | 15 ± 2.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Calculated Stability Parameters
| Parameter | Value |
| Half-life (t½) in HLM | 25 minutes |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg |
Calculations are based on the hypothetical data in Table 1.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[1][9]
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in phosphate buffer. The final DMSO concentration in the incubation should be low (<1%).
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC (final concentration ~1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line can be used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, identifying degradation due to plasma enzymes.
Materials:
-
Test PROTAC
-
Human plasma (or other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma.
-
Time Points: Aliquot the mixture and incubate at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240 minutes), take a sample.
-
Quenching and Sample Preparation: Add cold ACN with an internal standard to the plasma sample to precipitate proteins. Vortex and centrifuge.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC remaining.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the stability profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. tebubio.com [tebubio.com]
- 5. (S,R. S)-AHPC-PEG4-N3 - CD Bioparticles [cd-bioparticles.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (S,R,S)-AHPC-PEG3-N3 Containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTACs containing the (S,R,S)-AHPC-PEG3-N3 chemical moiety. This component serves as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) (N3) group for click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
The this compound is a foundational component for building a VHL-recruiting PROTAC.
-
(S,R,S)-AHPC: This is a high-affinity ligand for the VHL E3 ubiquitin ligase, specifically the (2S,4R)-4-hydroxy-N-((S)-1-(4-phenoxyphenyl)propan-2-yl)pyrrolidine-2-carboxamide stereoisomer, often referred to as VH032. Its role is to recruit the VHL E3 ligase complex.
-
PEG3: This is a flexible, hydrophilic 3-unit polyethylene glycol linker. It connects the VHL ligand to your protein-of-interest (POI) ligand (the "warhead"). The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
-
N3 (Azide): This is a chemically reactive handle. It allows for the covalent attachment of your warhead using "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This provides a modular way to synthesize a library of PROTACs.
Q2: What are the potential sources of off-target effects with my (S,R,S)-AHPC-based PROTAC?
Off-target effects can arise from several sources, and understanding them is key to interpreting your experimental results.
-
Warhead-Mediated Off-Targets: Your warhead may bind to proteins other than your intended POI, leading to their degradation.
-
VHL Ligand-Mediated Off-Targets: While (S,R,S)-AHPC is highly selective for VHL, high concentrations could potentially lead to engagement with other proteins. More commonly, off-targets can arise from the PROTAC inducing degradation of proteins that endogenously interact with VHL.
-
Ternary Complex-Mediated Off-Targets (Neosubstrates): The formation of the ternary complex can create novel protein-protein interfaces, leading to the ubiquitination and subsequent degradation of proteins that do not independently bind to either the warhead or the VHL ligase. These are often called "off-target neosubstrates."
-
"Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-VHL) that cannot lead to degradation, reducing efficacy and potentially causing off-target effects due to target inhibition without degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: My target protein is degraded, but I observe an unexpected or toxic cellular phenotype.
This common issue suggests the presence of off-target effects. The goal is to identify the source of the unexpected phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Explanation:
-
Global Proteomics: Use mass spectrometry (MS) to identify all proteins whose abundance changes upon treatment with your PROTAC. This provides a direct list of on- and off-target proteins being degraded.
-
Synthesize Control Molecules:
-
Inactive Epimer Control: Synthesize a PROTAC using the inactive (2R,4R)-epimer of the VHL ligand. This molecule should not bind VHL and thus should not induce degradation. If the phenotype disappears with this control, it confirms the phenotype is VHL-dependent.
-
Warhead Control: Test the warhead molecule alone (not conjugated to the linker/ligand). If the warhead alone reproduces the phenotype, the effect is due to off-target binding of the warhead, independent of degradation.
-
Issue 2: How can I confirm if an identified off-target is degraded via the canonical PROTAC mechanism?
Once proteomics identifies a potential off-target protein, you must confirm it is a genuine neosubstrate.
Confirmation Workflow:
Caption: Workflow to confirm canonical off-target degradation.
Quantitative Data Summary
The following tables represent example data for a hypothetical PROTAC, PROTAC-X , built using the this compound scaffold. This data is illustrative and serves to guide your own data analysis.
Table 1: Global Proteomics Summary for PROTAC-X (Treatment: 100 nM PROTAC-X for 24 hours in HEK293 cells)
| Protein | Gene | Log2 Fold Change | p-value | Notes |
| Target Protein | TGT | -4.1 | <0.0001 | On-Target |
| Off-Target A | OFTA | -3.5 | <0.0001 | Confirmed Neosubstrate |
| Off-Target B | OFTB | -1.8 | 0.005 | Warhead-dependent off-target |
| VHL | VHL | 0.1 | 0.85 | E3 Ligase, not degraded |
| CUL2 | CUL2 | 0.05 | 0.91 | E3 Ligase component, not degraded |
Table 2: Dose-Response Degradation Data for PROTAC-X (DC50: Concentration for 50% degradation; Dmax: Maximum degradation)
| Protein | DC50 (nM) | Dmax (%) |
| Target Protein | 8 | 98 |
| Off-Target A | 45 | 92 |
| Off-Target B | 250 | 75 |
Experimental Protocols
Protocol 1: Global Proteomic Analysis by Mass Spectrometry
This protocol provides a general workflow to identify changes in protein abundance following PROTAC treatment.
Objective: To identify all proteins degraded by the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HEK293, HeLa) at a suitable density.
-
Treat cells with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 8, 16, or 24 hours).
-
Include a control where cells are co-treated with the PROTAC and a competitive VHL ligand (10 µM (S,R,S)-AHPC) to confirm VHL dependence.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Measure protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides overnight using Trypsin/Lys-C.
-
-
Peptide Cleanup and TMT Labeling (Optional but Recommended):
-
Clean up peptides using a solid-phase extraction (SPE) method (e.g., C18 columns).
-
For multiplexed quantification, label peptides with tandem mass tags (TMT).
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (LC) system.
-
Use a standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant, Proteome Discoverer, or Spectronaut.
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
Perform statistical analysis to identify proteins with significant abundance changes (e.g., using t-test or ANOVA) between PROTAC-treated and vehicle-treated samples.
-
Generate volcano plots to visualize significant changes. Proteins with a Log2 fold change < -1 and a p-value < 0.05 are typically considered significant hits.
-
Workflow Diagram:
Caption: Workflow for global proteomics off-target screening.
Technical Support Center: Optimizing Click Chemistry for (S,R,S)-AHPC-PEG3-N3
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing and troubleshooting click chemistry reactions involving (S,R,S)-AHPC-PEG3-N3. This reagent is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), incorporating a von Hippel-Lindau (VHL) E3 ligase ligand and a PEGylated linker with a terminal azide (B81097) group.[1] The azide allows for efficient conjugation to a target protein ligand via either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pre-synthesized E3 ligase ligand-linker conjugate. It contains the (S,R,S)-AHPC moiety, which binds to the VHL E3 ubiquitin ligase, and a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in an azide (N3) group.[2][5] Its primary application is in the construction of PROTACs, where the azide group is used to "click" onto an alkyne-modified ligand that binds to a specific target protein intended for degradation.[6][7]
Q2: Which types of click chemistry can be used with this compound?
A2: The terminal azide group on this compound is suitable for two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free reaction that occurs between the azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][3][] This method is preferred for biological systems where copper toxicity is a concern.[9][10]
Q3: Why is the PEG3 linker important in this molecule?
A3: The polyethylene glycol (PEG) spacer is critical for several reasons. It enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large molecules.[9][11] Furthermore, the length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[1][6]
Q4: When should I choose CuAAC versus SPAAC for my experiment?
A4: The choice depends on your experimental context:
-
Choose CuAAC for most organic synthesis applications where reaction speed and cost are priorities and the reactants are not sensitive to copper. It is highly efficient and regioselective, yielding the 1,4-disubstituted triazole.[12][13]
-
Choose SPAAC for bioconjugation in living systems or with sensitive biomolecules (like proteins or nucleic acids) that could be damaged by copper-generated reactive oxygen species.[][9][10] While it avoids copper toxicity, the reagents (strained alkynes) can be more expensive and the reaction kinetics may be slower depending on the specific cyclooctyne used.[14]
Troubleshooting Guide
This section addresses common problems encountered during the click chemistry conjugation of this compound.
Issue 1: Low or No Product Yield in CuAAC Reaction
Q: My CuAAC reaction is showing low to no conversion. What are the potential causes and how can I fix it?
A: Several factors can lead to poor yield in a CuAAC reaction. Below is a systematic approach to troubleshooting this issue.
-
Problem: Inactive Copper Catalyst. The active catalyst is Copper(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[15]
-
Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270).[15][16] For sensitive reactions, degas your solvents by sparging with nitrogen or argon before use. Ensure the reaction vessel is capped to minimize oxygen exposure.[17]
-
-
Problem: Poor Choice or Ratio of Copper Ligand. Ligands are essential for stabilizing the Cu(I) catalyst, increasing reaction rate, and preventing side reactions.[12][18]
-
Solution: For reactions in aqueous media, use water-soluble ligands like THPTA or BTTAA.[15] The optimal ligand-to-copper ratio is critical and typically ranges from 1:1 to 5:1.[18][19] It is recommended to pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing the azide and alkyne.[20]
-
-
Problem: Incompatible Solvent. The solvent must solubilize both the azide and alkyne partners. Certain solvents can also inhibit the catalytic activity.
-
Solution: Mixtures of water with organic co-solvents like DMSO, t-BuOH, DMF, and NMP are generally effective.[21] If using a high ligand-to-copper ratio (e.g., >2:1), avoid purely aqueous systems, as some ligands can form inhibitory complexes; in such cases, donor solvents like DMSO or DMF are recommended.[21]
-
-
Problem: Substrate-Specific Issues. Steric hindrance near the alkyne or the presence of other functional groups (e.g., thiols) on your target-protein ligand can interfere with the reaction.[15][19]
-
Solution: For sterically hindered substrates, increasing the reaction time or temperature (e.g., to 37-50°C) may improve the yield.[15] If your substrate contains functional groups that can chelate copper, such as thiols or histidines, consider increasing the concentration of the copper-ligand complex or adding a sacrificial metal like Zn(II) to occupy the interfering sites.[19]
-
-
Problem: Incorrect Reagent Stoichiometry.
-
Solution: While a 1:1 ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.1 to 1.5 equivalents) of the less valuable or more stable reactant can help drive the reaction to completion.[15]
-
Issue 2: Presence of Side Products and Impurities
Q: My reaction works, but I am observing significant side products. What could be the cause?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne partner (Glaser coupling).
-
Problem: Alkyne Homocoupling. This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules.
-
Problem: Degradation of Biomolecules. If you are conjugating to a sensitive biomolecule like a protein, the combination of copper and ascorbate can generate reactive oxygen species (ROS), leading to oxidative damage.
-
Solution: A well-chosen copper-chelating ligand not only accelerates the reaction but also protects the biomolecule from ROS.[18][19] Using a 5-fold excess of ligand to copper can be beneficial.[17][19] Additionally, adding aminoguanidine (B1677879) to the reaction mixture can help suppress side reactions with protein side chains like arginine.[19]
-
Issue 3: Difficulty in Product Purification
Q: How can I effectively remove the copper catalyst from my final product?
A: Residual copper can interfere with downstream biological assays and can be difficult to remove.
-
Solution 1: Chelating Agents. After the reaction is complete, wash the crude product with an aqueous solution of a copper chelating agent like ethylenediaminetetraacetic acid (EDTA).[16]
-
Solution 2: Chromatography. Passing the crude product through a short plug of silica (B1680970) gel can effectively remove copper salts.[16] For larger biomolecules, size-exclusion chromatography is a suitable method to separate the conjugated product from the small-molecule catalyst components.
Data Presentation: Reaction Parameter Summary
The tables below provide recommended starting points for optimizing CuAAC and SPAAC reactions. Conditions may need further optimization depending on the specific alkyne substrate.
Table 1: Recommended Starting Concentrations for CuAAC Reactions
| Component | Concentration Range | Notes |
| Limiting Reactant (Azide or Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions.[22] |
| Other Reactant (in excess) | 1.1 - 2.0 equivalents | A slight excess can drive the reaction to completion.[15] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Typically 0.01-0.05 eq. relative to the limiting reactant.[16] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Recommended ligand-to-copper ratio is 5:1 for bioconjugation.[17][19] |
| Sodium Ascorbate | 1 mM - 5 mM | Should be in excess relative to copper and prepared fresh.[19] |
Table 2: Common Solvents and Their Impact on CuAAC Reactions
| Solvent System | Typical Use | Considerations |
| t-BuOH / H₂O (1:1) | Small molecule synthesis | Good general-purpose solvent system.[16] |
| DMSO / H₂O or Buffer | Bioconjugation, poorly soluble substrates | DMSO can help solubilize hydrophobic molecules and prevent ligand inhibition.[21] |
| DMF or NMP | Organic synthesis | Good donor solvents that can prevent inhibitory complex formation.[21] |
| Acetonitrile | Organic synthesis | Can be inhibitory as it coordinates strongly to copper.[21] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol provides a general method for conjugating this compound with a terminal alkyne-containing molecule.
1. Reagent Preparation (Stock Solutions):
-
This compound: 10 mM in DMSO.
-
Alkyne Partner: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (THPTA): 50 mM in water.[15]
-
Sodium Ascorbate: 100 mM in water (MUST be prepared fresh immediately before use).[15]
2. Reaction Setup:
-
In a microcentrifuge tube, add the this compound and the alkyne partner to your chosen solvent (e.g., a mixture of phosphate (B84403) buffer and DMSO).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 250 µM, you would use a 5-fold excess of ligand (1.25 mM final concentration).[17][19] Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[19]
3. Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from 30 minutes to several hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or HPLC).
4. Work-up and Purification:
-
Upon completion, the product can be purified. For small molecules, this may involve dilution with water and extraction with an organic solvent like ethyl acetate.[16] For biomolecules, purification may involve size-exclusion chromatography or dialysis to remove catalyst and excess reagents.[16]
Protocol 2: General Procedure for SPAAC Reaction
This protocol describes a general method for conjugating this compound with a DBCO-functionalized molecule.
1. Reagent Preparation:
-
This compound: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
DBCO-functionalized molecule: Dissolve in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of amines.
2. Reaction Setup:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the this compound stock solution to the vessel. A 2 to 4-fold molar excess of the azide reagent over the DBCO-molecule is a good starting point.[11]
-
Note: The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v) to minimize potential effects on the structure and stability of biomolecules.[11]
3. Reaction and Monitoring:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction times can be significantly faster depending on the specific reactants.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).
4. Purification:
-
Once the reaction is complete, purify the conjugate using a method appropriate for your molecule, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Visualizations
References
- 1. This compound (VH032-PEG3-N3) [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tebubio.com [tebubio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Assessing Cell Permeability of (S,R,S)-AHPC-PEG3-N3 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cell permeability of (S,R,S)-AHPC-PEG3-N3 based PROTACs. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: (S,R,S)-AHPC is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of a PROTAC, it is connected via a linker, in this case, a three-unit polyethylene (B3416737) glycol (PEG3) chain with a terminal azide (B81097) (N3) group, to a ligand for a target protein of interest. PROTACs, due to their high molecular weight and polar surface area, often exhibit poor cell permeability, which is a critical factor for their therapeutic efficacy as they need to reach their intracellular targets to induce protein degradation.[2][3]
Q2: What are the key factors influencing the cell permeability of my this compound PROTAC?
A2: Several factors can influence the cell permeability of your PROTAC, including:
-
Molecular Weight (MW): PROTACs typically have a high MW (often >800 Da), which can negatively impact passive diffusion across the cell membrane.[3]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can enhance membrane partitioning, excessively high LogP can lead to poor solubility and increased binding to plasma proteins.[4][5]
-
Hydrogen Bond Donors and Acceptors (HBDs/HBAs): A high number of HBDs and HBAs increases the polarity of the molecule, which can hinder its ability to cross the nonpolar lipid bilayer.[4][6]
-
Polar Surface Area (PSA): A large PSA is generally associated with lower cell permeability.[2]
-
Linker Composition and Length: The linker, such as PEG3, plays a crucial role. Shorter linkers are often associated with better permeability.[6][7] The composition of the linker can also be modified to enhance permeability, for instance, by incorporating rigid heterocyclic scaffolds.[2]
-
Efflux Transporters: PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, reducing intracellular concentration.[4][8]
Q3: Which assays are recommended for assessing the cell permeability of my PROTAC?
A3: A multi-assay approach is recommended to get a comprehensive understanding of your PROTAC's permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's useful for early-stage screening.[6][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including efflux.[10][11][12]
-
Cellular Uptake Assays: These assays directly measure the amount of your PROTAC that accumulates within cells over time. This can be done using various detection methods, such as LC-MS/MS, if a suitable standard is available.[7][13]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low permeability in PAMPA assay | High molecular weight, high polarity (high HBD/HBA count, large PSA). | Consider linker modifications to reduce polarity or length. Explore alternative, more lipophilic linkers.[6][7] |
| Low aqueous solubility of the PROTAC. | Ensure the PROTAC is fully dissolved in the donor well. The use of up to 5% DMSO is common.[9] For highly lipophilic compounds, consider using a different buffer system or adding solubilizing agents, but be mindful of their potential effects on the artificial membrane. | |
| Low apparent permeability (Papp) in Caco-2 assay (A to B direction) | Poor passive permeability. | Correlate with PAMPA data. If both are low, intrinsic permeability is likely the issue. Consider chemical modifications to the PROTAC.[6] |
| Active efflux by transporters (e.g., P-gp) expressed on Caco-2 cells. | Perform a bi-directional Caco-2 assay (measuring both A to B and B to A transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[10] Consider co-dosing with a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm.[12] | |
| Low recovery in the Caco-2 assay. | The compound may be binding to the plate material or metabolizing within the Caco-2 cells.[8] Use low-binding plates. Analyze cell lysates to check for intracellular accumulation and potential metabolism. | |
| High variability in permeability results | Inconsistent Caco-2 cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions.[14] Perform a Lucifer Yellow assay to confirm monolayer integrity post-experiment.[8] |
| Issues with compound quantification. | Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant assay buffers. | |
| Discrepancy between permeability data and cellular degradation activity | The "hook effect" at high concentrations. | High intracellular concentrations of the PROTAC can lead to the formation of unproductive binary complexes rather than the desired ternary complex, reducing degradation efficiency.[15] It is important to perform a full dose-response analysis for degradation. |
| High plasma protein binding. | If the cellular assay medium contains serum, your PROTAC may be binding to proteins, reducing the free concentration available to enter the cells.[5] Consider performing assays in serum-free media or measuring the fraction of unbound drug. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
Acceptor plate (low-binding)
-
Lecithin (or other suitable lipid) in dodecane (B42187) (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Prepare Solutions:
-
Assemble the Plate: Place the donor plate into the acceptor plate.
-
Add Test Compounds: Add 150 µL of the PROTAC and control solutions to the donor plate wells.[9]
-
Incubation: Cover the plate assembly and incubate at room temperature for 16-20 hours with gentle shaking.[9]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Pe) can be calculated using established formulas.
Caco-2 Permeability Assay
This protocol outlines a method for evaluating both passive and active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
PROTAC stock solution in DMSO
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer Yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.[10][11]
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be within the acceptable range for your laboratory's standardized procedure (e.g., >300 Ω·cm²).[14]
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the PROTAC and control solutions in HBSS.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux:
-
Add the test solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample as described for the A to B direction.
-
-
Post-Assay Integrity Check: Perform a Lucifer Yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
-
Quantification and Analysis:
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).[10]
-
Cellular Uptake Assay
This protocol describes a general method to quantify the intracellular accumulation of a PROTAC.
Materials:
-
Target cell line cultured in multi-well plates (e.g., 24-well)
-
PROTAC stock solution in DMSO
-
Assay buffer (e.g., HBSS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system with a suitable internal standard
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add the PROTAC solution at the desired concentration to the cells.
-
Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
-
Cell Lysis:
-
At each time point, aspirate the compound solution and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Sample Preparation and Analysis:
-
Collect the cell lysates.
-
Determine the protein concentration in each lysate (e.g., using a BCA assay) for normalization.
-
Prepare the samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of the PROTAC in the cell lysates by LC-MS/MS.
-
-
Data Analysis:
-
Normalize the amount of PROTAC to the protein concentration to determine the intracellular concentration (e.g., in pmol/mg protein).
-
Plot the intracellular concentration over time to assess the rate and extent of cellular uptake.
-
Visualizations
Caption: General workflow for assessing PROTAC cell permeability.
Caption: Troubleshooting logic for low PROTAC cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. aragen.com [aragen.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Validation & Comparative
Validating VHL Engagement of (S,R,S)-AHPC-PEG3-N3 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs utilizing the (S,R,S)-AHPC-PEG3-N3 linker system for targeted protein degradation. (S,R,S)-AHPC is a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its engagement is a critical initiating step for the ubiquitination and subsequent degradation of target proteins.[1][2][3] This document offers an objective analysis of its performance in comparison to alternatives, supported by experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.[4][5][6] Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity and tunable length.[5][7][8]
Comparative Analysis of Linker Length on PROTAC Performance
Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent and requires empirical determination.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The results highlighted that a PROTAC with a 16-atom linker was more potent than one with a 12-atom linker, despite similar binding affinities to ERα.[4][9]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (µM) | Dmax (%) | Reference |
| 12 | ERα | VHL | Less Potent | Not specified | [Cyrus et al.][4][9] |
| 16 | ERα | VHL | More Potent | Not specified | [Cyrus et al.][4][9] |
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs also revealed a clear dependency on linker length. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency. The optimal linker length was found to be 21 atoms.[5][9]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | Inactive | N/A | [Arvinas][5][9] |
| 21 | TBK1 | VHL | 3 | 96 | [Arvinas][5][9] |
| 29 | TBK1 | VHL | 292 | 76 | [Arvinas][5][9] |
Alternative VHL Ligands for PROTAC Development
While (S,R,S)-AHPC (a derivative of VH032) is a widely used VHL ligand, other ligands have been developed and characterized. The choice of VHL ligand can influence the binding affinity and overall performance of the PROTAC.
| VHL Ligand | Binding Affinity (Kd, nM) | Reference |
| VH032 | 185 | [Ciulli et al.][2][5] |
| VH101 | 44 | [Ciulli et al.][2] |
| VH298 | Not specified | [Ciulli et al.][1] |
Experimental Protocols for Validating VHL Engagement
Accurate and robust validation of VHL engagement is crucial for the successful development of PROTACs. The following are detailed protocols for key experiments.
Biophysical Assays
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique to measure the real-time interaction between the PROTAC and the VHL protein.
-
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of the PROTAC to the VHL protein.
-
Materials:
-
Recombinant VHL protein
-
This compound PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the VHL protein onto the sensor chip surface using standard amine coupling.
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor surface and monitor the binding response.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding of the PROTAC to the VHL protein, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PROTAC-VHL interaction.
-
Materials:
-
Recombinant VHL protein
-
This compound PROTAC
-
ITC instrument
-
Titration buffer
-
-
Procedure:
-
Load the VHL protein solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of injections of the PROTAC into the VHL solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.
-
Cellular Assays
Western Blot for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in the level of the target protein upon PROTAC treatment.
-
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the cells and treat with a range of concentrations of the PROTAC for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody, followed by the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein levels to a loading control and plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Experimental workflow for validating VHL engagement.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Validation of an Inactive Control for (S,R,S)-AHPC-PEG3-N3 PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component of rigorous PROTAC development is the use of an inactive control to demonstrate that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects. This guide provides a comprehensive comparison of the synthesis and experimental validation of an appropriate inactive control for (S,R,S)-AHPC-PEG3-N3 based PROTACs, which utilize the von Hippel-Lindau (VHL) E3 ligase for target ubiquitination.
Choosing an Inactive Control Strategy: A Comparative Overview
The most robust and widely accepted inactive control for a VHL-recruiting PROTAC is one that is structurally almost identical to the active PROTAC but is unable to bind to the VHL E3 ligase.[1] This is typically achieved by inverting the stereochemistry of the hydroxyproline (B1673980) moiety within the AHPC (arylhydroxyproline-based) VHL ligand. An alternative, though less common, strategy is to modify the "warhead" portion of the PROTAC to abolish its binding to the protein of interest (POI).[1][2]
| Control Strategy | Mechanism of Inactivation | Key Advantage | Potential Limitation |
| Epimeric VHL Ligand | Inversion of the stereocenter on the hydroxyproline of the AHPC ligand (e.g., (S,S,S)-AHPC) prevents binding to the VHL E3 ligase. | Directly interrogates the necessity of VHL engagement for degradation. | Synthesis of the inactive epimer starting material, (2S, 4S)-4-hydroxyproline, may be less straightforward than the active counterpart.[1] |
| Warhead Modification | Chemical modification of the warhead to eliminate binding affinity for the Protein of Interest (POI). | Rules out off-target effects of the warhead itself. | Does not directly confirm the role of the E3 ligase in the observed phenotype. |
For the purpose of this guide, we will focus on the synthesis and validation of the epimeric inactive control, as it provides the most direct evidence for a PROTAC's mechanism of action.
Synthesis of the Inactive Control: (2S,4S)-AHPC-PEG3-N3
The synthesis of the inactive control for this compound involves the use of the diastereomer (2S,4S)-4-hydroxyproline as the starting material for the VHL ligand. This seemingly subtle change in stereochemistry is critical for abrogating the binding to VHL.
The general synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the inactive control.
Experimental Protocol: General Synthesis of the Inactive VHL Ligand and Final PROTAC Control
The following is a generalized protocol for the synthesis of the inactive VHL ligand and its conjugation to the PEG3-azide linker. Specific reaction conditions and purification methods may require optimization.
-
Protection of (2S, 4S)-4-hydroxyproline: The amine and carboxylic acid groups of (2S, 4S)-4-hydroxyproline are protected using standard protecting group chemistry (e.g., Boc for the amine and methyl ester for the acid).
-
Coupling with the tert-leucine moiety: The protected hydroxyproline is then coupled with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid using a standard peptide coupling reagent such as HATU.
-
Arylation: The resulting dipeptide is arylated at the 4-hydroxy position with a suitable aryl halide, followed by coupling with 4-(4-methylthiazol-5-yl)benzylamine.
-
Deprotection: The protecting groups are removed to yield the inactive VHL ligand, (2S,4S)-AHPC.
-
Linker Conjugation: The inactive VHL ligand is then coupled to the PEG3-azide linker via an amide bond formation. This is typically achieved by activating the carboxylic acid of the linker and reacting it with the free amine of the inactive VHL ligand.
-
Warhead Attachment (Click Chemistry): The resulting inactive VHL ligand-linker construct, (2S,4S)-AHPC-PEG3-N3, can then be conjugated to an alkyne-modified warhead via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to generate the final inactive PROTAC control.[1]
Experimental Validation: Demonstrating Inactivity
The efficacy of the inactive control is validated by comparing its biological activity against the active PROTAC. The primary endpoints are the ability to induce degradation of the target protein and the binding affinity to the VHL E3 ligase.
Quantitative Degradation Analysis
The most common method to quantify protein degradation is by Western blot analysis, followed by densitometry.[3][4] Cells are treated with varying concentrations of the active PROTAC and the inactive control, and the levels of the target protein are measured. From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Active (S,R,S)-PROTAC | e.g., BRD4 | e.g., HEK293 | ~15 | >90 |
| Inactive (2S,4S)-PROTAC Control | e.g., BRD4 | e.g., HEK293 | >10,000 | <10 |
| Table based on representative data for VHL-based PROTACs.[1] |
Binding Affinity Assays
To confirm that the inactivity of the control is due to its inability to bind the VHL E3 ligase, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed. These assays measure the binding affinity (Kd) of the compounds to the VHL protein complex.
| Compound | Binding Target | Kd (nM) |
| Active (S,R,S)-PROTAC | VHL E3 Ligase | ~50-200 |
| Inactive (2S,4S)-PROTAC Control | VHL E3 Ligase | >50,000 |
| Table based on representative data for VHL-based PROTACs.[1] |
The experimental workflow for validating the inactive control is depicted below:
Caption: Experimental workflow for validating the inactive control.
Conclusion
The synthesis and validation of a proper inactive control are indispensable for the credible development of PROTACs. For this compound based PROTACs, the use of an epimeric control, synthesized from (2S,4S)-4-hydroxyproline, represents the gold standard. This control, which is identical in structure to the active PROTAC except for a single stereocenter that ablates VHL binding, provides unequivocal evidence that the observed protein degradation is a direct consequence of the intended PROTAC mechanism. The stark contrast in biological activity, as demonstrated by quantitative degradation and binding assays, is a critical dataset for any preclinical PROTAC candidate.
References
A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-PEG3-N3 in Focus
For researchers, scientists, and drug development professionals, the selection of an E3 ligase ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a popular choice, and a variety of ligands have been developed to recruit it for targeted protein degradation. This guide provides an objective comparison of (S,R,S)-AHPC-PEG3-N3 and other prominent VHL ligands, supported by experimental data and detailed methodologies.
This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC, also known as VH032. It incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group, facilitating straightforward conjugation to a target protein binder via click chemistry. Its performance as a VHL recruiter in a PROTAC is benchmarked against other widely used VHL ligands such as VH101 and VH298.
Quantitative Comparison of VHL Ligands
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the VHL E3 ligase and the target protein, its ability to form a stable ternary complex, and its efficiency in inducing the degradation of the target protein. The following tables summarize the performance of PROTACs constructed with different VHL ligands.
| VHL Ligand | Binding Affinity (Kd) to VHL | PROTAC Example | Target Protein | DC50 | Dmax | Ternary Complex Cooperativity (α) |
| (S,R,S)-AHPC (VH032) | 185 nM[1] | MZ1 | BRD4 | ~50 nM | >95% | 22 |
| ARD-266 | Androgen Receptor | 0.2-1 nM[2] | >95% | Not Reported | ||
| VH101 | 44 nM[3] | VZ185 | BRD9 | Not Reported | Not Reported | Not Reported |
| VH298 | 90 nM[4] | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
| Weak Affinity VHL Ligand | 2-3 µM[4] | ARD-266 Analog | Androgen Receptor | 1-10 nM[4] | >95% | Not Reported |
Table 1: Comparative performance of PROTACs utilizing different VHL ligands. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum degradation achieved. Cooperativity (α) is a measure of the enhanced or diminished binding affinity within the ternary complex.
Signaling Pathways and Experimental Workflows
The mechanism of action of a VHL-recruiting PROTAC involves the hijacking of the cellular ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for comparing VHL ligands.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Lengths for AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how varying polyethylene (B3416737) glycol (PEG) linker lengths in (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs) impacts their protein degradation efficiency.
The strategic design of a PROTAC is a complex endeavor where the linker, the component connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of the molecule's overall performance. Among the diverse linker types, PEG chains are frequently utilized due to their hydrophilicity, biocompatibility, and the ability to precisely tune their length. This guide provides a comparative analysis of how PEG linker length influences the efficacy of AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase. The information presented is supported by experimental data and detailed protocols to aid in the rational design of potent and selective protein degraders.
The Pivotal Role of the Linker in PROTAC-Mediated Degradation
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are paramount as they dictate the spatial orientation and proximity between the target protein and the E3 ligase.
An optimal linker length is crucial for efficient ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the systematic variation of linker length is a key optimization step in the development of effective PROTACs.
Comparative Efficacy of AHPC-Based PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, the following data summarizes findings from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. These PROTACs consist of a BET inhibitor, a VHL ligand (representative of AHPC), and PEG linkers of varying lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation by VHL-Recruiting PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[2] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Potency is recovered with longer PEG linkers.[2] |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can sustain high degradation potency.[2] |
Note: The data presented is a synthesis of findings from multiple research articles. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on the specific cell line and experimental conditions.
The data clearly demonstrates a non-linear relationship between PEG linker length and degradation potency for BRD4-targeting, VHL-recruiting PROTACs. While a direct linkage (0 PEG units) is highly effective, short PEG linkers (1-2 units) significantly diminish efficacy. Potency is regained with longer linkers (4-5 PEG units), highlighting a specific spatial requirement for optimal ternary complex formation. This underscores the necessity of empirically determining the optimal linker length for each target protein and ligand pair.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate a key signaling pathway affected by BRD4 degradation and the general experimental workflows.
Experimental Protocols
To ensure reproducibility and accuracy in assessing PROTAC efficacy, detailed experimental protocols are essential. Below are methodologies for key experiments.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Culture human cancer cells expressing BRD4 (e.g., H661, THP-1, MDA-MB-231) in the appropriate medium in 6-well plates.[3]
- Seed cells to achieve 70-80% confluency at the time of harvest.[3]
- Treat cells with a dose-response range of PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][4]
- Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
- Determine the protein concentration of each lysate using a BCA protein assay kit.[1][4]
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples and denature by boiling in Laemmli sample buffer.[3]
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[5]
- Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[5]
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4]
5. Data Analysis:
- Quantify the band intensities using software such as ImageJ.
- Normalize the target protein band intensity to a loading control (e.g., α-Tubulin or GAPDH).[5]
- Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[5]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Degradation
HTRF is a high-throughput, plate-based assay that allows for the sensitive detection of protein levels in a homogeneous format.
1. Cell Culture and Lysis:
- Culture cells in a 96-well plate and treat with varying concentrations of PROTACs.[6]
- After incubation, lyse the cells directly in the wells using the lysis buffer provided in the HTRF kit.[6]
2. HTRF Reaction:
- Transfer the cell lysates to a 384-well low volume detection plate.[6]
- Add the HTRF BRD4 detection antibodies (one coupled to a donor fluorophore and the other to an acceptor) to the lysates.[6]
- Incubate the plate at room temperature to allow for antibody binding to the target protein.[6]
3. Signal Detection and Analysis:
- Read the HTRF signal on a compatible plate reader at the appropriate wavelengths.
- The intensity of the FRET signal is directly proportional to the concentration of the BRD4 protein.[6]
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and selective AHPC-based PROTACs. The provided data for BRD4-targeting PROTACs demonstrates that linker length optimization is paramount for achieving desired degradation efficacy. Researchers and drug developers should employ a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination. The use of robust and quantitative techniques such as Western blotting and HTRF is essential for the accurate evaluation and comparison of different PROTAC constructs.
References
A Comparative Guide to Validating Target Ubiquitination with (S,R,S)-AHPC-PEG3-N3 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate target ubiquitination induced by Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-PEG3-N3 linker. This linker incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a terminal azide (B81097) group via a 3-unit polyethylene (B3416737) glycol (PEG) spacer, enabling straightforward conjugation to a target protein ligand through click chemistry.[1][2][3] We will objectively compare the performance of VHL-based PROTACs with alternative approaches and provide supporting experimental data and detailed protocols.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, initiating this degradation cascade.[6]
Performance Comparison of VHL-based PROTACs
The following tables summarize the degradation potency (DC50 and Dmax) of various VHL-recruiting PROTACs targeting different proteins. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
Table 1: Comparison of VHL-based PROTACs with Varying PEG Linker Lengths Targeting BRD4
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | PEG4 | ~10-100 | >90 | [7] |
| AT1 | BRD4 | PEG (variable) | ~10-100 | >90 | [6] |
| ARV-771 | BRD4 | PEG (proprietary) | <1 | >90 | [6] |
Table 2: Performance of VHL-based PROTACs Against Other Targets
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound 139 | BRD4 | Heterocyclic | 2.58 (PC3 cells) | 94 (PC3 cells) | [6] |
| Unspecified | FLT3 | Quizartinib derivative | ~10-100 | >90 | [7] |
| GP262 | PI3K/mTOR | C8 alkyl | 42-227 (PI3K), 45 (mTOR) | Not specified | [8] |
Note: The performance of PROTACs is highly dependent on the specific cell line and experimental conditions.
Experimental Workflow for Validation of Target Ubiquitination
A multi-faceted approach is crucial for robustly validating PROTAC-mediated target ubiquitination and degradation. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Protein Degradation Assays
a) Western Blot Analysis
Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.[9][10]
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities to determine DC50 and Dmax values.
b) HiBiT Lytic Detection Assay
The HiBiT assay provides a sensitive, real-time method to quantify protein levels in live cells.[11]
-
Cell Line Generation: Generate a cell line with the target protein endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with the PROTAC at various concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein, which complements HiBiT to form a functional NanoLuc® luciferase. Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay allows for the detection and characterization of ternary complex formation in live cells.[11][12]
-
Cell Line Preparation: Co-express a NanoLuc® luciferase-tagged target protein and a HaloTag®-fused E3 ligase (VHL) in cells.
-
Labeling and Treatment: Add the HaloTag® ligand and the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.
Target Ubiquitination Assays
a) Immunoprecipitation (IP) - Western Blot
This method directly demonstrates the ubiquitination of the target protein.[13][14][15]
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by dilution to reduce the SDS concentration.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates poly-ubiquitination of the target protein.
b) Quantitative Mass Spectrometry
Mass spectrometry provides an unbiased and comprehensive analysis of ubiquitination sites on the target protein and across the proteome.[4][16]
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Enrichment of Ubiquitinated Peptides: Enrich for ubiquitinated peptides, often using an antibody that recognizes the di-glycine remnant left on lysine (B10760008) residues after tryptic digestion.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify the ubiquitinated proteins and the specific sites of ubiquitination.
-
Data Analysis: Quantify the changes in ubiquitination levels between the PROTAC-treated and control samples.
Conclusion
The validation of target ubiquitination is a critical step in the development of effective PROTACs. A combination of orthogonal assays is essential to confirm the mechanism of action and to characterize the performance of a PROTAC like one synthesized with the this compound linker. While direct comparative data for this specific linker is emerging, the principles and protocols outlined in this guide, along with data from similar VHL-based PROTACs, provide a robust framework for researchers to confidently assess the efficacy of their targeted protein degraders. The careful selection and execution of these validation experiments will ultimately accelerate the discovery and development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG3-azide = 95 1797406-80-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.sg]
- 12. researchgate.net [researchgate.net]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of (S,R,S)-AHPC-PEG3-N3 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective protein degraders is a paramount objective in targeted protein degradation (TPD). The choice of E3 ligase ligand is a critical determinant of a degrader's efficacy and selectivity profile. This guide provides a framework for assessing the selectivity of degraders synthesized using (S,R,S)-AHPC-PEG3-N3 , a building block that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]
We will compare a hypothetical VHL-based degrader, Degrader-VHL , synthesized using this compound, with a hypothetical Cereblon (CRBN)-based counterpart, Degrader-CRBN , targeting the same protein of interest (POI). This comparison will be supported by established experimental protocols and data presentation formats to guide your research. VHL-based degraders are often associated with a higher degree of selectivity compared to their CRBN-based counterparts due to the more specific nature of the VHL-substrate interaction.[] However, this can be target-dependent and requires rigorous experimental validation.
Comparative Performance of VHL- and CRBN-Based Degraders
The selectivity of a degrader is not solely dependent on the E3 ligase ligand but is also influenced by the target-binding moiety and the linker. The following tables illustrate how to present comparative data for on-target degradation potency and global proteome selectivity.
Table 1: On-Target Degradation Potency
This table compares the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of our hypothetical degraders against the target Protein of Interest (POI).
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-VHL | VHL | POI-X | Cell Line A | 15 | >95 |
| Degrader-CRBN | CRBN | POI-X | Cell Line A | 25 | >90 |
| Negative Control | VHL (inactive) | POI-X | Cell Line A | >10,000 | <10 |
Table 2: Off-Target Selectivity Profile (Proteomics)
This table summarizes data from a global proteomics experiment, highlighting the number of off-target proteins significantly degraded by each compound.
| Degrader | Concentration (nM) | Total Proteins Quantified | Significantly Degraded Off-Target Proteins (>50% degradation, p < 0.05) |
| Degrader-VHL | 100 | ~8,500 | 3 |
| Degrader-CRBN | 100 | ~8,500 | 12 |
| Vehicle Control | - | ~8,500 | 0 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible selectivity data.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in a dose-dependent manner.[5][6][7][8]
Materials:
-
Cell culture reagents
-
Degrader-VHL, Degrader-CRBN, and a non-degrading control
-
DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of Degrader-VHL, Degrader-CRBN, or the negative control for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Mass Spectrometry-Based Proteomics for Global Selectivity
This is the gold standard for assessing the global selectivity of a degrader by quantifying changes across the entire proteome.[9][10][11][12]
Materials:
-
Cell culture reagents
-
Degrader-VHL, Degrader-CRBN, and vehicle control
-
Lysis buffer (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with a fixed concentration of Degrader-VHL, Degrader-CRBN, or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control.
Cell Viability Assay
This assay assesses the cytotoxic effects of the degraders.[13][14]
Materials:
-
Cell culture reagents
-
Degrader-VHL, Degrader-CRBN
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the degraders for a prolonged period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀).
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing degrader selectivity.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sapient.bio [sapient.bio]
- 12. Protein Degrader [proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
